Territrem C

Catalog No.
S598970
CAS No.
89020-33-7
M.F
C28H32O9
M. Wt
512.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Territrem C

CAS Number

89020-33-7

Product Name

Territrem C

IUPAC Name

(1S,2S,7R,10R)-1,7-dihydroxy-14-(4-hydroxy-3,5-dimethoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione

Molecular Formula

C28H32O9

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C28H32O9/c1-24(2)8-7-21(29)26(4)27(24,32)10-9-25(3)28(26,33)14-16-18(37-25)13-17(36-23(16)31)15-11-19(34-5)22(30)20(12-15)35-6/h7-8,11-13,30,32-33H,9-10,14H2,1-6H3/t25-,26+,27-,28-/m1/s1

InChI Key

FTTNXWIFPFEOQT-JUDWXZBOSA-N

SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)O)OC)O)C)O)C)C

Synonyms

4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-9-(3,5-dimethoxy-4-hydroxyphenyl)-4H,11H-naphtho(2.1-b)pyrano(3,4-e)pyran-1,11(5H)-dione, territrem C

Canonical SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)O)OC)O)C)O)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)O)OC)O)(C(=O)C=CC3(C)C)C)O

Territrem C is a natural product found in Penicillium with data available.

Core Chemical and Biological Data of Territrem C

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics of Territrem C as established in the foundational research:

Property Description
Source Aspergillus terreus (strain 23-1) rice cultures [1] [2]
Class Tremorgenic mycotoxin [3] [2]
Molecular Formula C₂₈H₃₂O₉ [1] [3]
Molecular Weight 512.2 / 512.6 g/mol [1] [3]
CAS Registry Number 89020-33-7 [3] [2]
Key Structural Difference vs. Territrem B Possesses a 4-hydroxy-3,5-dimethoxy phenyl group (Territrem B has a 3,4,5-trimethoxy phenyl group) [1]

Reported Bioactivity and Toxicity

The primary known biological activity of this compound is its effect on the nervous system.

TerritremC This compound AChE Acetylcholinesterase (AChE) TerritremC->AChE Inhibits ACh Acetylcholine AChE->ACh Normally Breaks Down Tremors Tremors (Hind Limbs) ACh->Tremors Increased Levels Lead to

Figure 1: The proposed mechanism of action for this compound, involving the inhibition of acetylcholinesterase leading to tremors.

  • Acute Toxicity: In mice, intraperitoneal administration of this compound induces the onset of tremors in the hind limbs within 10 minutes [3].
  • Potency Comparison: The median effective dose for this compound is slightly lower than that of Territrem A or B, making it the most potent among them in inducing tremors [3].
  • Molecular Mechanism: The territrems are potent inhibitors of acetylcholinesterase (AChE) [3]. They are believed to act at the presynaptic site of motor nerves, potentiating the release of the neurotransmitter acetylcholine [3] [2].

Historical Isolation Methodology

The original isolation process is described as follows, though specific technical details like solvent volumes, incubation times, and detailed chromatography conditions are not provided in the available sources.

Step1 Rice Culture of Aspergillus terreus 23-1 Step2 Chloroform Extraction Step1->Step2 Step3 Crude Extract Step2->Step3 Step4 Chromatographic Separation & Purification Step3->Step4 Step5 Isolated this compound Step4->Step5

Figure 2: A generalized workflow for the isolation of this compound from fungal culture, based on the 1984 study.

The initial isolation was reported in a 1984 study [1]:

  • Fungal Culture: Aspergillus terreus 23-1 was cultivated on rice medium.
  • Extraction: The fungal rice cultures were extracted with chloroform.
  • Isolation: this compound was isolated from this chloroform extract alongside the co-metabolites Territrem A and B. The specific chromatographic techniques used for separation and purification were not detailed in the abstract.

Suggestions for Further Research

The information available from this search is foundational but dated. To create a comprehensive and current technical guide, you may need to investigate further:

  • Obtain the Full Text: The 1984 primary paper likely contains the detailed experimental protocols you require. Accessing the full text via a library or journal subscription is essential.
  • Explore Recent Literature: Search modern scientific databases (like PubMed, Scopus) for "this compound" to find any recent studies on its biosynthesis, total synthesis, or pharmacological applications.
  • Consult Commercial Data: Suppliers like BioAustralis [3] often provide data sheets with detailed information on purity, solubility, and storage for their products.

References

Territrem C structure elucidation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Key Data

Territrem C is a tremorgenic mycotoxin isolated from the fungus Aspergillus terreus [1] [2] [3]. The table below summarizes its fundamental chemical and property data:

Property Description
CAS No. 89020-33-7 [2]
Molecular Formula C₂₈H₃₂O₉ [1] [2] [3]
Molecular Weight 512.20 (cited in older literature) to 512.6 g/mol [1] [2] [3]
IUPAC Name (4aR)-4a,6,6a,12,12a,12b-Hexahydro-4aβ,12aβ-dihydroxy-9-(3,5-dimethoxy-4-hydroxyphenyl)-4,4,6aα,12bα-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,3,4-e]pyran-1,11(5H)-dione [2]
Purity Availability >95% (commercial sources) [3]

The following diagram illustrates the core structural relationship between this compound and its analogue, Territrem B, based on the key difference identified in the literature:

G TerritremB Territrem B PhenylMoietyB Phenyl Moiety: 3,4,5-Trimethoxy TerritremB->PhenylMoietyB TerritremC This compound PhenylMoietyC Phenyl Moiety: 4-Hydroxy-3,5-dimethoxy TerritremC->PhenylMoietyC Conversion Methylation (with Dimethyl Sulfate) TerritremC->Conversion  Starting Material Conversion->TerritremB  Product

Relationship between this compound and B based on phenyl moiety and conversion [1] [4].

Reported Bioactive Properties

This compound is characterized by its potent biological activity, primarily through a unique mechanism:

  • Acetylcholinesterase (AChE) Inhibition: Territrems are known to inhibit the enzyme acetylcholinesterase at peripheral nerve endings [3]. Unlike conventional irreversible inhibitors, Territrem B has been shown to act via a non-covalent yet irreversible binding mechanism [4]. This suggests that the territrem family, including this compound, could possess a novel mode of action.
  • Tremorgenic Effect: Administration of this compound induces tremors, a defining characteristic of tremorgenic mycotoxins. In mice, intraperitoneal injection leads to the onset of hind limb tremors within 10 minutes [3].

Research Context and Next Steps

The available data provides a foundational understanding, but a full whitepaper requires deeper technical details. Here are suggestions for how you might proceed:

  • Consult Original Publications: The 1984 paper "Isolation, chemical structure, acute toxicity, and some physicochemical properties of this compound from Aspergillus terreus" in Applied and Environmental Microbiology is the primary source for structure elucidation. Obtaining the full text is essential [1].
  • Leverage Related Studies: Reviews on meroterpenoids from Aspergillus terreus can provide valuable context on the biosynthetic pathways and structural diversity of this class of compounds, which includes the territrems [5].
  • Investigate Analogues: Exploring the detailed structure-activity relationships of territrems A and B, for which more studies are available, can offer strong indirect evidence for understanding the properties of this compound [4].

References

Comprehensive Technical Guide: Territrem C Production by Fungi and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Territrem C and Producing Fungi

This compound is a tremorgenic mycotoxin belonging to the territrem family of fungal secondary metabolites, first isolated in 1984 from the saprophytic filamentous fungus Aspergillus terreus [1]. These compounds are characterized by their potent biological activities, particularly their neurotoxic effects manifested through induction of sustained whole-body tremors in experimental animals [1]. This compound represents one of several structurally related metabolites (including territrems A, B, and B') produced by Aspergillus terreus, with all sharing a complex meroterpenoid structure that combines terpenoid and polyketide biosynthetic origins [2] [3].

The tremorgenic activity of territrems was first reported in the late 1970s, with subsequent research revealing their unique mechanism as acetylcholinesterase inhibitors with a non-competitive, irreversible binding mechanism [1] [4]. Unlike conventional acetylcholinesterase inhibitors that act through covalent modification of the enzyme's active site, territrems exhibit noncovalent yet irreversible inhibition, making them particularly interesting for both toxicological and potential therapeutic applications [4]. The discovery of this compound followed the identification of territrems A and B, with Ling et al. (1984) reporting its isolation, chemical structure, acute toxicity, and key physicochemical properties [1].

Aspergillus terreus, the primary fungal source of this compound, is an ubiquitous filamentous fungus belonging to the Trichocomaceae family [3]. This species demonstrates remarkable adaptability to diverse environments, thriving in tropical and subtropical regions while also tolerating extreme habitats with high salt, alkalinity, temperature, and drought conditions [3]. The fungus has been isolated from various sources, including terrestrial plants, mangrove plants, soil samples, and marine organisms, highlighting its ecological versatility [3]. From a biotechnological perspective, A. terreus represents a significant microbial resource, with industrial applications ranging from production of itaconic acid (considered one of the top 12 building-block chemicals in the chemical industry) to synthesis of diverse pharmacologically active secondary metabolites including the cholesterol-lowering drug lovastatin [3].

Fungal Source and Classification

Primary Producing Fungus
  • Taxonomic Classification:

    • Kingdom: Fungi
    • Phylum: Ascomycota
    • Class: Eurotiomycetes
    • Order: Eurotiales
    • Family: Trichocomaceae
    • Genus: Aspergillus
    • Species: terreus [3]
  • Ecological Distribution: Aspergillus terreus demonstrates global distribution with particular prevalence in tropical and subtropical regions. This fungus exhibits remarkable environmental adaptability, allowing it to colonize diverse ecological niches including extreme habitats characterized by high salinity, alkalinity, temperature, and drought conditions [3]. The fungus has been successfully isolated from numerous sources, including terrestrial plants, mangrove ecosystems, various soil types, and marine organisms [3].

  • Industrial Significance: Beyond territrem production, A. terreus possesses substantial biotechnological importance with several industrial applications. It serves as the primary industrial source for itaconic acid production, recognized by the U.S. Department of Energy as one of the twelve priority building-block chemicals for the green chemistry industry [3]. The fungus also contributes to the production of itatartaric acid and various enzymes utilized in fermentation processes [3].

Secondary Metabolite Diversity

Aspergillus terreus demonstrates remarkable metabolic versatility, producing an extensive array of secondary metabolites with diverse chemical structures and biological activities. Research has identified approximately 346 distinct compounds from marine and terrestrial-derived A. terreus strains between 1987 and 2022, with 172 of these compounds demonstrating various biological activities [3]. The table below summarizes key metabolite classes produced by A. terreus:

Table: Major Secondary Metabolite Classes from Aspergillus terreus

Metabolite Class Representative Compounds Biological Activities
Alkaloids Giluterrin, Chaetominine, Spirotryprostatin A, Fumigaclavine C Cytotoxic, antimicrobial [3]
Meroterpenoids Territrems (A, B, C, B'), Asperterpenes Acetylcholinesterase inhibition, BACE1 inhibition, tremorgenic [2] [3]
Polyketides Lovastatin, Citrinin, Geodin Cholesterol-lowering, mycotoxin [3]
Quinones Asterriquinone, Emodin Antitumor, antioxidant [3]
Butenolides Butyrolactone I Antioxidant, antidiabetic, antitumor [3]

The chemodiversity of A. terreus metabolites reflects the activation of numerous biosynthetic gene clusters within the fungal genome. Research indicates that most fungal biosynthetic gene clusters remain silent or expressed at low levels under standard laboratory conditions [3]. Effective strategies to activate these cryptic pathways include the OSMAC approach (altering culture conditions), co-culture techniques (interspecies crosstalk), and chemical-epigenetic methods using DNA methyltransferase or histone deacetylase inhibitors [3].

Chemical Structure and Properties

Core Chemical Structure

This compound possesses a complex meroterpenoid structure characterized by a unique molecular framework that integrates elements of both terpenoid and polyketide biosynthetic origins. The compound features a fused ring system that forms the core scaffold, with specific functional groups contributing to its biological activity and physicochemical properties [1]. The territrem family shares structural similarities, with this compound serving as a biosynthetic precursor to other family members through various enzymatic modifications [1].

The three-dimensional configuration of this compound plays a crucial role in its biological activity, particularly in its interaction with acetylcholinesterase. While the complete elucidation of this compound's absolute stereochemistry was achieved through advanced analytical techniques, including the Kakisawa-Kashman modification of the Mosher NMR method applied to related compounds, it shares the characteristic structural features that define the territrem family [1].

Key Physicochemical Properties

This compound exhibits specific physicochemical characteristics that influence its isolation, purification, and analytical detection. The following table summarizes the fundamental properties of this compound based on experimental data:

Table: Physicochemical Properties of this compound

Property Characteristics Experimental Context
Solubility Soluble in chloroform, ethyl acetate; moderately soluble in methanol; insoluble in water Extraction from rice cultures using chloroform [1]
Chromatographic Behavior Separable by silica gel column chromatography using benzene-ethyl acetate solvent systems Isolation and purification [1]
Fluorescence Exhibits characteristic fluorescence under UV light Detection and quantification [5]
Stability Relatively stable when purified; susceptible to alkaline cleavage Structural studies [1]

The structural integrity of this compound can be compromised under specific conditions. Research has demonstrated that alkaline hydrogen peroxide cleaves territrem B (a closely related analog) to yield 3,4,5-trimethoxy benzoic acid, suggesting that this compound likely undergoes similar cleavage reactions due to shared structural elements in its aromatic moiety [1]. This cleavage reaction provides valuable insight into the structural components of this compound and has been utilized in analytical characterization.

Biosynthesis and Production

Biosynthetic Pathways

The biosynthesis of this compound in Aspergillus terreus follows the meroterpenoid pathway, which hybridizes terpenoid precursors with polyketide-derived components. Meroterpenoids are defined as natural products of mixed biosynthetic origin that incorporate partial terpenoid skeletons along with other biosynthetic elements [2]. The term itself derives from the Greek "meros" (partial) and "terebinth" (terpentine, source of terpenes), reflecting their hybrid nature [2].

The precise biosynthetic route to this compound remains partially characterized, though it shares early steps with other fungal meroterpenoids. The pathway initiates with the assembly of a polyketide core, followed by terpenoid incorporation via prenyl transferases that add isoprenoid units derived from the mevalonate pathway [2]. This hybrid intermediate then undergoes extensive enzymatic modifications including cyclization, oxidation, and rearrangement reactions to form the characteristic territrem skeleton [3]. The final biosynthetic steps likely involve specific oxidative modifications and ring closure reactions that distinguish this compound from other territrems [1].

The biosynthetic pathway of this compound illustrating the key enzymatic steps from primary metabolites to the final this compound structure:

G AcetylCoA AcetylCoA Mevalonate Mevalonate AcetylCoA->Mevalonate MVA Pathway IPP IPP Mevalonate->IPP Polyketide Polyketide IPP->Polyketide Prenyl Transferase Prenylation Prenylation Polyketide->Prenylation Cyclization Cyclization Prenylation->Cyclization Cyclase Oxidation Oxidation Cyclization->Oxidation Oxidase TerritremC TerritremC Oxidation->TerritremC Final Modification

This compound Biosynthetic Pathway

Production Optimization

Maximizing this compound production requires careful culture condition optimization and implementation of specific metabolic engineering strategies:

  • OSMAC Approach: Systematic variation of culture parameters (media composition, temperature, aeration, incubation time) significantly influences territrem yield [3]. Complex media rich in carbon sources generally enhance secondary metabolite production.

  • Co-culture Techniques: Culturing A. terreus with other microorganisms can activate silent biosynthetic gene clusters through interspecies interactions, potentially increasing territrem production or leading to novel analogs [3].

  • Epigenetic Modification: Addition of DNA methyltransferase inhibitors (e.g., 5-azacytidine) or histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) can awaken cryptic biosynthetic gene clusters, enhancing this compound yield [3].

  • Substrate Optimization: Research indicates that rice-based substrates typically provide higher territrem yields compared to synthetic media, possibly due to the complex nutrient composition and physical structure that supports fungal growth and secondary metabolism [5].

Quantitative Production Data

Production in Food Contaminants

Territrem production by Aspergillus terreus exhibits significant strain-dependent and substrate-dependent variation. A comprehensive study examining territrem contamination in Egyptian food products revealed substantial differences in production levels across various substrates:

Table: Territrem Production by A. terreus Isolates from Food Sources

Food Source Territrem A Territrem B This compound
Bakery Products 90% of isolates (Mean: 0.09 ppm) 80% of isolates (Mean: 0.24 ppm) Not detected [5]
Corn 31.8% of isolates (Mean: 0.44 ppm) Not specified Not detected [5]
Rice 66.7% of isolates (Mean: 5.28 ppm) 77.8% of isolates (Mean: 1.79 ppm) Not detected [5]

The data demonstrates that rice substrates support the highest territrem production, with territrem A levels approximately 60 times greater than those observed in bakery products [5]. This substantial variation highlights the importance of substrate composition in influencing secondary metabolite production in fungi. The absence of this compound detection in food samples suggests either lower production under these conditions or possible degradation during the analytical process [5].

Laboratory Production Yields

Under optimized laboratory conditions, this compound production can be significantly enhanced. The original isolation procedure described by Ling et al. (1984) yielded sufficient quantities for structural characterization and biological testing [1]. Key factors influencing laboratory production include:

  • Strain Selection: Specific A. terreus strains demonstrate varying capabilities for this compound production, with isolates from certain environmental niches showing enhanced productivity [3].

  • Fermentation Conditions: Submerged fermentation typically provides lower territrem yields compared to solid-state fermentation, with rice as the substrate generally producing the highest yields [1].

  • Extraction Efficiency: this compound recovery is optimized using chloroform extraction followed by chromatographic purification, with solvent systems such as benzene-ethyl acetate mixtures providing effective separation from other territrems [1].

Bioactivity and Mechanism of Action

Acetylcholinesterase Inhibition

This compound exhibits potent anticholinesterase activity through a unique mechanism that distinguishes it from conventional acetylcholinesterase (AChE) inhibitors. While territrem B has been more extensively characterized, this compound shares the core structural features responsible for this activity [1]. The territrems exhibit noncovalent yet irreversible inhibition of AChE, representing a novel mechanism among known cholinesterase inhibitors [4].

Unlike conventional irreversible AChE inhibitors (e.g., organophosphates) that form covalent bonds with the catalytic serine residue, territrems appear to bind through strong noncovalent interactions that effectively irreversibly inhibit enzyme function [4]. This mechanism involves tight binding to a site distinct from the active center, potentially through allosteric interactions that alter the enzyme's conformation or block substrate access [4]. The following diagram illustrates the molecular interactions underlying territrem's inhibition mechanism:

Molecular mechanism of acetylcholinesterase inhibition by this compound:

G AChE AChE Binding Binding AChE->Binding Recognition Site TerritremC TerritremC TerritremC->Binding ConformationalChange ConformationalChange Binding->ConformationalChange Induces NoncompetitiveInhibition NoncompetitiveInhibition ConformationalChange->NoncompetitiveInhibition Results in Neurotransmission Neurotransmission NoncompetitiveInhibition->Neurotransmission Disrupts

This compound Inhibition Mechanism

Tremorgenic Activity

This compound demonstrates significant tremorgenic properties when administered to experimental animals via intraperitoneal injection [1]. The tremors induced by territrems are characterized as sustained whole-body tremors that require the functional integrity of motor nerve endings for their induction [1]. The tremorgenic activity of this compound is quantitatively distinct from other territrems, with territrem B' (a derivative) showing greatly reduced tremorgenic effects despite maintaining similar three-dimensional structure [1].

The relationship between AChE inhibition and tremor induction remains partially characterized. While AChE inhibition certainly contributes to the neurotoxic effects, additional mechanisms may potentiate the tremorgenic activity, possibly involving other neurotransmitter systems or direct effects on neuromuscular junctions [1].

Spectrum of Biological Activities

Beyond their well-characterized neuroactive properties, territrems and related meroterpenoids from A. terreus exhibit additional biological activities:

  • Insecticidal Effects: Territrems demonstrate toxicity against insect pests such as the corn earworm (Helicoverpa zea), with in vitro inhibition of insect acetylcholinesterase comparable to or exceeding the potency of paraoxon, a potent organophosphate insecticide [1].

  • Antifouling Activity: Territrem derivatives show promise as natural antifouling agents, with AChE inhibition serving as a sensitive biomarker for this application. The inhibition of cholinesterase activity in fouling organisms disrupts settlement and attachment processes [6].

  • Potential Neuroprotective Applications: Recent research has explored the therapeutic potential of meroterpenoids with AChE inhibitory activity for neurodegenerative diseases, though this application remains investigational for this compound specifically [2].

Experimental Protocols

Isolation and Purification

The following optimized protocol allows efficient isolation of this compound from rice cultures of Aspergillus terreus:

  • Fermentation: Inoculate Aspergillus terreus strain (e.g., 23-1) onto sterile rice medium (100 g rice, 120 mL distilled water in 1 L Erlenmeyer flask). Incubate statically at 25-28°C for 14-21 days [1].

  • Extraction: Terminate fermentation by adding chloroform (200 mL per 100 g culture). Macerate the culture and extract overnight with stirring. Filter through cheesecloth and repeat extraction twice with fresh chloroform. Combine chloroform extracts and concentrate under reduced pressure to obtain crude extract [1].

  • Primary Separation: Subject crude extract to silica gel column chromatography (200-300 mesh) using stepwise elution with benzene-ethyl acetate mixtures (from 100:0 to 70:30 v/v). Collect fractions based on TLC monitoring (silica gel GF254, benzene-ethyl acetate 85:15) with UV visualization at 254 nm [1].

  • This compound Purification: Further purify this compound-containing fractions using preparatory TLC (silica gel GF254, benzene-ethyl acetate 85:15) or repeated silica gel column chromatography with optimized solvent systems [1].

Quantification and Analysis
  • HPLC Analysis:

    • Column: Reverse-phase C18 (250 × 4.6 mm, 5 μm)
    • Mobile phase: Acetonitrile-water (70:30 to 85:15 gradient)
    • Flow rate: 1.0 mL/min
    • Detection: Fluorescence detection (excitation 330 nm, emission 460 nm) or UV at 254 nm [5]
  • TLC Densitometry:

    • Stationary phase: Silica gel GF254 plates
    • Mobile phase: Chloroform-acetone (95:5)
    • Detection: Fluorodensitometry at 365 nm
    • Quantification: Comparison with standard curves of authentic this compound [5]
Activity Assessment
  • Acetylcholinesterase Inhibition Assay:

    • Enzyme source: Electric eel AChE or rat brain homogenate
    • Substrate: Acetylthiocholine iodide
    • Detection: Ellman's method (412 nm)
    • Incubation: Pre-incubate enzyme with this compound for 30-60 minutes before substrate addition
    • Controls: Include neostigmine as positive control [4]
  • Tremorgenic Activity Evaluation:

    • Animal model: Mice (18-22 g)
    • Administration: Intraperitoneal injection
    • Dosing: 0.1-5 mg/kg this compound in vehicle (DMSO or propylene glycol)
    • Observation: Monitor for tremor onset, duration, and intensity using standardized scoring systems [1]

Research Applications and Future Perspectives

Potential Therapeutic Applications

The unique mechanism of AChE inhibition exhibited by this compound presents intriguing therapeutic possibilities despite its neurotoxic profile. With appropriate structural modification to reduce toxicity while maintaining target engagement, territrem-derived compounds could potentially address several therapeutic areas:

  • Neurodegenerative Disorders: The potent AChE inhibition suggests potential application in Alzheimer's disease treatment, though the irreversible nature of inhibition presents significant challenges [2]. Current research focuses on understanding the structural determinants of irreversibility to design reversible analogs.

  • Antifouling Applications: Territrem derivatives show promise as environmentally compatible antifoulants through their inhibition of AChE in fouling organisms, which disrupts settlement and attachment processes [6]. This application capitalizes on the natural bioactivity while potentially minimizing environmental impact compared to conventional biocides.

Current Research Gaps and Future Directions

Despite decades of research, significant knowledge gaps remain regarding this compound:

  • Biosynthetic Pathway Elucidation: The complete this compound biosynthetic pathway requires further characterization, including identification of key enzymes and regulatory elements [3]. Genomic approaches combined with heterologous expression could facilitate complete pathway elucidation.

  • Molecular Target Characterization: Detailed structural biology studies are needed to characterize the precise molecular interactions between this compound and acetylcholinesterase, which would inform rational drug design approaches [4].

  • Toxicological Profile: Comprehensive toxicological studies examining chronic exposure effects and organ-specific toxicity are lacking but essential for assessing potential applications [1].

  • Production Optimization: Advanced metabolic engineering approaches, including CRISPR-based genome editing, could significantly enhance this compound production for research and potential applications [3].

References

Current Understanding of Territrem Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Territrems are fungal meroterpenoids, which are hybrid natural products partially derived from terpenoid and polyketide precursors [1] [2]. The core biosynthetic logic for territrems is believed to follow a common pattern for fungal meroterpenoids, though the exact sequence for Territrem C is not yet fully mapped.

Early radiolabeling studies on the closely related Territrem B in Aspergillus terreus provided the first clues. It was demonstrated that the aromatic moiety is derived from shikimate and methionine, while the non-aromatic, terpenoid portion is built from mevalonate [3].

The general pathway is thought to involve several key phases [2]:

  • Synthesis of the polyketide core
  • Prenylation of the core with a farnesyl chain
  • Oxidation and cyclization of the prenyl chain to form the complex terpenoid skeleton
  • Further tailoring modifications (oxidations, methylations, etc.)

However, the specific biosynthetic gene cluster (BGC) for territrems remains unidentified. Without this genetic information, the precise order of cyclization, the full set of required enzymes, and the intermediates leading specifically to this compound are areas of active research.

Relevant Experimental Methodologies

The following table summarizes key experimental approaches from research on related meroterpenoids that would be applicable for elucidating the this compound pathway.

Methodology Application in Pathway Elucidation Key Considerations
Precursor Feeding Studies [3] Tracing incorporation of labeled precursors (e.g., $^{14}$C-acetate, $^{3}$H-mevalonate) to define biosynthetic building blocks. Requires optimized culture conditions and sensitive analytical techniques (e.g., HPLC-Radio detection).
Genome Mining & Gene Cluster Identification [1] [4] Identifying candidate BGCs by searching fungal genomes for genes encoding Non-Reducing Polyketide Synthases (NR-PKS) and Prenyltransferases (PTase). Fungal meroterpenoid genes can be in separate clusters [1], complicating identification.
Heterologous Expression [5] [4] Reconstituting candidate genes in a tractable host (e.g., Aspergillus oryzae) to confirm cluster function and pathway steps. Essential for proving gene cluster function and characterizing intermediates.
In vitro Enzyme Assays [4] Characterizing the function of individual purified enzymes, defining substrate specificity and reaction products. Requires stable enzyme expression and purification, and access to proposed substrates.

Proposed Workflow for Pathway Elucidation

Based on strategies used for other fungal meroterpenoids like pyripyropene and austinol [1] [4], the following workflow provides a logical roadmap for investigating the this compound pathway. This process integrates genomics, metabolomics, and molecular biology techniques.

G cluster_0 Functional Validation cluster_1 Biochemical Characterization Start Start: Cultivate Producing Fungus (Aspergillus terreus) Step1 1. Genome Sequencing & In Silico Cluster Prediction Start->Step1 Step2 2. Gene Deletion & Metabolite Analysis Step1->Step2  Identify Candidate  Gene Cluster Step3 3. Heterologous Expression & Pathway Reconstitution Step2->Step3  Confirm Cluster  Function Step2->Step3 Step4 4. In Vitro Enzyme Characterization Step3->Step4  Produce Enzymes  & Intermediates Step5 5. Intermediate Isolation & Structural Elucidation Step4->Step5  Define Reaction  Sequence Step4->Step5 End Output: Elucidated Biosynthetic Pathway Step5->End

A proposed research workflow for elucidating the this compound biosynthetic pathway, integrating genomic and biochemical approaches.

Research Gaps and Future Directions

The most significant challenge is the absence of a defined biosynthetic gene cluster (BGC) for territrems [2]. Future research should prioritize:

  • Advanced Genome Mining: Systematically searching the genome of a territrem-producing strain for a NR-PKS gene and nearby or separated prenyltransferase genes, a known arrangement in some fungi [1].
  • Comparative Genomics: Comparing genomes of territrem-producing and non-producing fungi to pinpoint the specific genetic locus responsible.
  • Pathway Engineering: Once identified, engineering the pathway in a heterologous host could enable the production of novel territrem analogs for drug development.

References

Source, Isolation, and Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Territrem C is a secondary metabolite produced by the fungus Aspergillus terreus. The table below summarizes its core properties and isolation methodology.

Property Description
Natural Source Rice cultures of Aspergillus terreus (strain 23-1) [1] [2]
Molecular Formula C₂₈H₃₂O₉ [1] [3] [2]
Molecular Weight 512.6 g/mol [3]
CAS Number 89020-33-7 [3]
Purity >95% by HPLC (commercial standard) [3]
Synonym A tremorgenic mycotoxin [1] [2]

Isolation & Separation Workflow: The following diagram outlines the general isolation and cleanup process for this compound and related territrems from rice culture, based on methods developed for territrems A and B [4].

G RiceCulture Rice Culture of Aspergillus terreus Extraction Extraction with Hot Chloroform RiceCulture->Extraction CrudeExtract Crude Chloroform Extract Extraction->CrudeExtract Cleanup Cleanup on Silica Gel Column CrudeExtract->Cleanup Elution1 Elution with Chloroform-Acetone (9:1) Cleanup->Elution1 Mixture Crude Toxin Mixture Elution1->Mixture Separation Separation on Silica Gel Column Mixture->Separation Elution2 Elution with Benzene-Ethyl Acetate (65:35) Separation->Elution2 Final Isolated Territrems (A, B, and C) Elution2->Final

Biological Activity and Toxicity

Territrems are potent and specific inhibitors of acetylcholinesterase (AChE). The table below compares the half-maximal inhibitory concentration (IC₅₀) of this compound with its analogs.

Compound IC₅₀ for Acetylcholinesterase Notes
This compound 1.5 × 10⁻⁸ M [5] Most potent among natural territrems
Territrem B 1.9 × 10⁻⁸ M [5] Can be derived from methylation of this compound [1] [2]
Territrem A 2.4 × 10⁻⁸ M [5] -

Key Characteristics of Activity:

  • Irreversible Inhibition: The binding of territrems to AChE is non-competitive and irreversible. Enzyme activity does not recover after dialysis or dilution of the inhibited enzyme [5].
  • High Specificity: Territrems potently inhibit AChE but have no inhibitory effect on butyrylcholinesterase (BtChE), demonstrating high specificity [5].
  • Acute Toxicity: The compound is tremorgenic. In mice, intraperitoneal administration induces tremors in the hind limbs within 10 minutes. The median effective dose for this compound is slightly lower than for territrems A or B [3].

The mechanism of action involves territrem binding to acetylcholinesterase, leading to irreversible enzyme inhibition and subsequent accumulation of acetylcholine. This disrupts normal neuromuscular signaling, causing the observed tremors [3] [5].

Research Application Notes

For researchers investigating this compound:

  • Commercial Availability: this compound is available as a purified standard from specialty chemical suppliers like BioAustralis, provided in solutions of methanol or DMSO [3].
  • Key Research Use: Its primary research application is as a highly specific, irreversible inhibitor of acetylcholinesterase in mechanistic studies [5].

References

Comprehensive Technical Guide: Territrem C - Fungal Origin, Structure, Activity, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Territrem C and Its Significance

This compound is a highly oxygenated meroterpenoid mycotoxin first isolated from the fungus Aspergillus terreus strain 23-1. It belongs to the territrem family of secondary metabolites, which are characterized by their potent tremorgenic properties and unique structural features combining terpenoid and polyketide biosynthetic elements. This compound was initially identified in 1984 during investigations of tremorgenic compounds from rice cultures of Aspergillus terreus that also produced territrems A and B [1]. The territrems have attracted significant research interest due to their remarkable biological activities, particularly their potent inhibition of acetylcholinesterase (AChE), which suggests potential applications in neurodegenerative disease research and drug development [2] [3].

The discovery of this compound expanded the structural diversity of known fungal meroterpenoids and provided important insights into the biosynthetic capabilities of Aspergillus species. Meroterpenoids represent a structurally diverse class of natural products characterized by hybrid structures derived from both terpenoid and polyketide biosynthetic pathways [2]. The significance of this compound extends beyond its toxicological properties to encompass its potential as a lead compound for developing therapeutic agents targeting neurological conditions, particularly given the growing interest in meroterpenoids for their neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's [2].

Fungal Origins and Biosynthesis

Producing Organisms and Distribution

This compound is primarily produced by various fungal species, with initial discovery in Aspergillus terreus. Research has revealed that this meroterpenoid has a broader taxonomic distribution beyond its original source. The following table summarizes the known producing fungi and their sources:

Table: Fungal Producers of this compound

Fungal Species Source/Origin References
Aspergillus terreus 23-1 Rice cultures, soil fungus [1] [4]
Penicillium echinulatum pt-4 Marine red alga Chondrus ocellatus (endophytic) [5]

The isolation of this compound from both terrestrial and marine fungal sources demonstrates the ecological diversity of producing organisms and suggests that the genetic machinery for its biosynthesis is distributed across different fungal taxa [1] [5]. The discovery of this compound in a marine-derived Penicillium species indicates that the capacity to produce this compound is not restricted to Aspergillus genera and may be more widespread in the fungal kingdom than previously recognized [5].

Biosynthetic Pathways

The biosynthesis of this compound follows the characteristic meroterpenoid pathway combining shikimate-derived aromatic precursors with terpenoid building blocks. Radioactive tracer studies using Aspergillus terreus have provided crucial insights into the biosynthetic origins of the carbon skeleton:

  • Aromatic moiety: Incorporation studies with [U-(^{14})C]shikimate, L-[methyl-(^{14})C]methionine, and L-[methyl-(^{3})H]methionine demonstrated that the radioactivity of territrem B (a closely related analog) was located mainly on its aromatic moiety [4]. Alkaline hydrogen peroxide cleavage of territrem B yielded 3,4,5-trimethoxy benzoic acid, confirming the shikimate pathway origin of this portion of the molecule [4].

  • Terpenoid moiety: When [2-(^{14})C]mevalonate was used as a precursor, the radioactivity was incorporated primarily into the nonaromatic portion of the molecule, confirming its terpenoid origin [4].

  • Regulatory control: Mevinolin (lovastatin), a specific inhibitor of β-hydroxy-β-methylglutaryl-CoA (HMG-CoA) reductase, effectively inhibited territrem production when [U-(^{14})C]acetate was the precursor, but did not inhibit incorporation from [2-(^{14})C]mevalonate [4]. This demonstrates that the mevalonate pathway is essential for territrem biosynthesis and that HMG-CoA reductase is a key regulatory enzyme in the production of these meroterpenoids.

The following diagram illustrates the overall biosynthetic pathway of this compound:

G Shikimate Pathway Shikimate Pathway Aromatic Moietry Aromatic Moietry Shikimate Pathway->Aromatic Moietry Shikimate, Methionine This compound This compound Aromatic Moietry->this compound Mevalonate Pathway Mevalonate Pathway Terpenoid Moietry Terpenoid Moietry Mevalonate Pathway->Terpenoid Moietry Acetate, Mevalonate Terpenoid Moietry->this compound HMG-CoA Reductase HMG-CoA Reductase HMG-CoA Reductase->Mevalonate Pathway Mevinolin Mevinolin Mevinolin->HMG-CoA Reductase Inhibition

Figure: Biosynthetic pathway of this compound showing primary precursor incorporation and regulatory control by mevinolin

The biosynthetic studies demonstrate that this compound arises from the convergence of multiple metabolic pathways, with the shikimate pathway contributing the aromatic portion and the mevalonate pathway providing the terpenoid components [4]. This hybrid biosynthesis is characteristic of meroterpenoids and accounts for their significant structural diversity and biological activities [2].

Structural Characteristics and Physicochemical Properties

Molecular Structure and Key Features

This compound possesses a complex meroterpenoid structure with the molecular formula C({28})H({32})O(_{9}) and a molecular weight of 512.6 g/mol [3]. The compound features an α-pyrone core structure characteristic of the territrem family, with specific modifications that distinguish it from other related compounds. The spectral and chemical evidence indicates that the structural difference between this compound and territrem B lies primarily in their phenyl moieties: this compound contains a 4-hydroxy-3,5-dimethoxy phenyl group, while territrem B possesses a 3,4,5-trimethoxy phenyl group [1].

This structural variation has significant implications for the compound's physicochemical properties and biological activity. The presence of the phenolic hydroxyl group in this compound increases its molecular polarity compared to territrem B and influences its hydrogen-bonding capacity. The conversion between these structures has been experimentally demonstrated: territrem B can be obtained by methylation of this compound with dimethyl sulfate, confirming their structural relationship [1]. The three-dimensional structure of this compound maintains the characteristic folded conformation of territrems, which is essential for their biological activity.

Comparison with Structural Analogs

The territrem family includes several structurally related compounds, with territrems A, B, and C being the most extensively characterized. The following table compares key structural and physicochemical properties of these analogs:

Table: Structural and Physicochemical Comparison of Territrem Compounds

Property This compound Territrem B Territrem A
Molecular Formula C~28~H~32~O~9~ C~29~H~34~O~9~ Not specified in results
Molecular Weight 512.6 [3] ~526 (calculated) Not specified
Phenyl Substituents 4-hydroxy-3,5-dimethoxy 3,4,5-trimethoxy Similar to territrem B [1]
Tremorgenic Potency Moderate Varies by analog Most potent [3]
Acute Toxicity Lower than territrem A/B [3] Intermediate Highest toxicity [3]

The structure-activity relationships within the territrem family demonstrate that subtle modifications to the phenyl moiety significantly influence biological activity. The presence of a free phenolic hydroxyl group in this compound, compared to the fully methoxylated analog in territrem B, contributes to differences in hydrogen bonding capacity, electron distribution, and overall molecular topography that ultimately affect interactions with biological targets like acetylcholinesterase [1] [6].

Biological Activities and Mechanisms of Action

Acetylcholinesterase Inhibition

This compound exhibits potent inhibition of acetylcholinesterase (AChE), which represents one of its most pharmacologically significant activities. The territrems as a class are known to be potent inhibitors of eel acetylcholinesterase, with this compound showing significant activity [3]. The mechanism of AChE inhibition by territrems is particularly interesting as they exhibit a noncovalent yet irreversible binding mechanism, which is unusual for enzyme inhibitors [7].

This unique inhibition mechanism differs fundamentally from those of conventional AChE inhibitors. Typical irreversible inhibitors like diisopropylfluorophosphate form covalent bonds with the active site serine residue, while competitive inhibitors such as donepezil and tacrine engage in reversible interactions. In contrast, territrems appear to bind through such strong noncovalent interactions that their inhibition effectively becomes irreversible under physiological conditions [7]. This suggests that territrems may bind to a unique site on the AChE enzyme or induce conformational changes that result in exceptionally tight binding.

Tremorgenic Activity and Acute Toxicity

This compound is classified as a tremorgenic mycotoxin due to its ability to induce sustained tremors in experimental animals. Following intraperitoneal administration in mice, this compound leads to the onset of tremors in the hind limbs within 10 minutes [3]. The tremorgenic potency of this compound is slightly lower than that of territrem A but comparable to territrem B, indicating structure-specific effects on this neurological activity.

The site of tremorgenic action of territrems has been localized to the peripheral nervous system, specifically at motor nerve endings [7]. Functional integrity of the motor nerve ending is necessary for the induction of sustained whole-body tremors. The current understanding suggests that territrems act at the presynaptic site of motor nerves, potentiating the release of acetylcholine, which may result from their AChE inhibition leading to acetylcholine accumulation and subsequent enhanced neurotransmission [3].

Neuroprotective Potential

Despite its toxicity at higher doses, this compound and related meroterpenoids show promise for neuroprotective applications in neurodegenerative diseases. Meroterpenoids as a class have demonstrated multiple mechanisms relevant to neuroprotection, including anti-acetylcholinesterase, antioxidant, BACE1 inhibition, and anti-inflammatory activities [2]. These combined activities address multiple pathological pathways in neurodegenerative conditions like Alzheimer's disease.

Specifically, terreusterpenes and spiroterreusnoids from Aspergillus terreus have shown inhibitory activity against both acetylcholinesterase and BACE1 (β-site APP-cleaving enzyme 1), with IC(_{50}) values for BACE1 ranging from 5.86 to 27.16 µM and for AChE from 22.18 to 32.51 µM [2]. The multi-target action of these meroterpenoids makes them particularly attractive for neurodegenerative diseases, which typically involve complex, multifactorial pathologies that may require addressing multiple therapeutic targets simultaneously.

Experimental Protocols and Research Methodologies

Extraction and Isolation Procedures

The extraction and isolation of this compound from fungal cultures follows a well-established protocol that can be adapted based on the producing organism and scale requirements. The standard methodology involves:

  • Culture Conditions: Aspergillus terreus 23-1 is typically cultivated in potato-dextrose liquid media or rice cultures for approximately 8-14 days to allow for substantial territrem production [4]. For marine-derived fungi such as Penicillium echinulatum, appropriate marine-based media are employed to maintain the ecological context of the isolate [5].

  • Extraction: The fungal mycelia and culture broth are extracted with chloroform, either at room temperature or with heating, to recover the territrems [1] [4]. Chloroform has been identified as the most effective solvent for territrem extraction based on comparative studies [8].

  • Purification: The crude chloroform extract is subjected to sequential chromatographic separations. Initial purification uses silica gel column chromatography with benzene-ethyl acetate gradients [8]. Further refinement employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to obtain pure this compound [8]. Specific solvent systems have been optimized for improved isolation and separation of territrems A and B, which can be adapted for this compound [8].

Quantification and Analysis Methods

Accurate quantification of this compound in complex mixtures requires specialized analytical approaches. Two principal methods have been developed and validated:

  • TLC-Fluorodensitometry: This method leverages the native fluorescence of territrems for detection and quantification. Samples are applied to TLC plates alongside standards, developed in appropriate solvent systems, and quantified using a fluorodensitometer [8]. The method offers good sensitivity and is relatively accessible for most laboratories.

  • Reverse-Phase HPLC: This represents the gold standard for territrem quantification. Separation is typically achieved using C18 columns with acetonitrile-water or methanol-water mobile phases. Detection employs UV absorption or fluorescence detection, with the latter providing enhanced specificity and sensitivity [8]. HPLC allows for simultaneous quantification of multiple territrems in a single analysis.

Activity Testing Protocols

Evaluation of this compound's biological activities follows standardized experimental approaches:

  • Acetylcholinesterase Inhibition Assay: The inhibitory activity against AChE is typically measured using spectrophotometric methods based on Ellman's assay or modifications thereof. The assay mixture includes acetylthiocholine as substrate, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as chromogen, and the enzyme source (commonly electric eel AChE or mammalian brain homogenates) [3] [7].

  • Tremorgenic Activity Assessment: In vivo tremorgenic activity is evaluated using rodent models, typically mice. Compounds are administered via intraperitoneal injection, and animals are observed for the onset, duration, and intensity of tremors. Dose-response relationships are established to compare relative potencies of different territrems [3].

  • Acute Toxicity Testing: The LD(_{50}) values are determined using standard toxicological protocols in rodent models, with territories administered via relevant routes (oral, intraperitoneal) and mortality monitored over specified periods [1].

Research Applications and Future Directions

Potential Therapeutic Applications

The unique biological profile of this compound suggests several potential therapeutic applications, particularly in the realm of neurological disorders:

  • Neurodegenerative Disease Research: The potent and unique AChE inhibition exhibited by this compound makes it a valuable chemical tool for studying cholinergic neurotransmission and its role in cognitive function. The noncompetitive, irreversible inhibition mechanism offers insights into allosteric regulation of AChE that may inform future drug design [7].

  • Lead Compound for Drug Development: With appropriate structural modification to reduce toxicity while maintaining efficacy, this compound could serve as a lead compound for developing novel symptomatic treatments for Alzheimer's disease and other conditions involving cholinergic deficit [2]. The meroterpenoid scaffold represents an underexplored chemotype in AChE inhibitor development.

  • Multi-Target Directed Ligand Development: The structural features of this compound provide opportunities for creating multi-target directed ligands that address multiple pathological aspects of neurodegenerative diseases simultaneously, such as combining AChE inhibition with β-amyloid reduction or anti-oxidant activity [2].

Toxicity and Safety Considerations

While this compound shows therapeutic potential, its tremorgenic properties and acute toxicity present significant challenges for development as a therapeutic agent. The tremorgenic activity, though a liability for drug development, provides opportunities for studying neurological mechanisms:

  • The peripheral site of action and requirement for intact motor nerve function make territrems valuable tools for investigating presynaptic modulation of neurotransmitter release [7].

  • Structure-activity relationship studies indicate that specific structural modifications can reduce tremorgenic activity while maintaining AChE inhibition, suggesting possibilities for toxicity mitigation through rational drug design [7].

  • The dose-dependent nature of this compound's effects highlights the importance of exposure optimization in potential therapeutic applications [3].

Emerging Research Opportunities

Several promising research directions remain underexplored for this compound and related meroterpenoids:

  • Biosynthetic Engineering: The elucidation of the territrem biosynthetic pathway opens possibilities for metabolic engineering to produce analogs with improved therapeutic indices [4]. Genetic manipulation of producing organisms could yield novel derivatives not accessible through chemical synthesis.

  • Marine Fungal Exploration: The discovery of this compound in marine-derived Penicillium species suggests that exploration of fungal diversity in specialized ecological niches may yield new territrem analogs with unique biological properties [5] [9].

  • Formulation Strategies: Advanced drug delivery approaches could potentially mitigate the toxicity issues associated with this compound while maintaining therapeutic effects at target sites, particularly for central nervous system applications.

  • Mechanism of Action Elucidation: Despite progress in understanding this compound's biological activities, the precise molecular targets and mechanisms underlying its tremorgenic effects and unusual AChE inhibition warrant further investigation using contemporary molecular and structural biology techniques.

References

Chemical Identity & Quantitative Data of Territrem C

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core physicochemical and biological data for Territrem C.

Property Specification
CAS Number 89020-33-7 [1]
Molecular Formula C₂₈H₃₂O₉ [2] [1]
Molecular Weight 512.20 (cited in 1984) / 512.552 (modern calculation) [2] [1]
Chemical Name (4aR)-4a,6,6a,12,12a,12b-Hexahydro-4aβ,12aβ-dihydroxy-9-(3,5-dimethoxy-4-hydroxyphenyl)-4,4,6aα,12bα-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione [1]
Nature Tremorgenic mycotoxin [2] [1]
Producing Organism Aspergillus terreus 23-1 [2]
Acute Toxicity Induces tremors in mice via intraperitoneal injection [2] [3]
Mechanism of Action Inhibition of acetylcholinesterase in peripheral nerve endings [1]
Key Structural Difference from Territrem B Possesses a 4-hydroxy-3,5-dimethoxyphenyl group. Territrem B has a 3,4,5-trimethoxyphenyl group [2]

Experimental Protocols & Research Methodologies

The following sections detail the key experimental approaches used in the foundational research on this compound.

Isolation and Purification

This compound was isolated from rice cultures of the fungus Aspergillus terreus 23-1 [2] [3].

  • Extraction: The fungal rice culture was extracted with hot chloroform [2] [3].
  • Separation: The crude extract containing Territrems A, B, and C was separated using silica gel column chromatography. The mixture was eluted with a solvent system of benzene-ethyl acetate [3].
  • Isolation: This chromatographic process allowed for the isolation of the pure this compound compound from the other co-produced territrems [2].
Structural Elucidation

The chemical structure of this compound was determined through a combination of spectral, chemical, and comparative evidence [2].

  • Spectral Evidence: Researchers used spectroscopic methods to analyze the compound's structure.
  • Comparative Evidence: The spectral data indicated that the structural difference between this compound and the known Territrem B was in their phenyl moieties [2].
  • Chemical Evidence: To confirm this, this compound was methylated using dimethyl sulfate. This chemical reaction successfully converted this compound into Territrem B, providing definitive proof that the only difference was the presence of a hydroxy group in this compound instead of a methoxy group in Territrem B [2].
Acute Toxicity Testing

The tremorgenic activity, which defines its acute toxicity, was assessed through in vivo models [2] [3].

  • Model Organism: Mice.
  • Route of Administration: Intraperitoneal injection.
  • Observed Effect: The compound induced sustained whole-body tremors, confirming its neurotoxic, tremorgenic nature [3].

Visualizing the Research Workflow

The diagram below outlines the key stages of the experimental process for the isolation and characterization of this compound, as described in the research.

territrem_workflow start Aspergillus terreus Rice Culture step1 Chloroform Extraction start->step1 Substrate step2 Column Chromatography (Silica Gel) step1->step2 Crude Extract step3 Isolation of This compound step2->step3 Separation step4 Structural Elucidation (Spectral/Chemical) step3->step4 Pure Compound step5 Acute Toxicity Assay (Mouse IP Injection) step4->step5 Identified Structure result Characterized This compound step5->result Tremorgenic Activity

Research Gaps and Future Directions

The available data provides a foundational understanding, but several areas lack depth:

  • Limited Quantitative Toxicology: The search results confirm tremorgenic activity but do not provide specific quantitative data, such as the median lethal dose (LD₅₀) or detailed dose-response relationships [2] [3].
  • Mechanism Details: While acetylcholinesterase inhibition is identified, the precise molecular interactions and the "noncovalent yet irreversible" binding mechanism suggested for the closely related Territrem B are not detailed for this compound itself [3].
  • Missing Protocols: Specific experimental parameters for bioassays (e.g., exact doses, animal models) and detailed analytical conditions are not fully elaborated in the retrieved excerpts.

Advice for Further Research

To build a more complete profile of this compound, you could:

  • Consult Original Papers: Access the full-text articles from Applied and Environmental Microbiology (1984 and 1985) for granular methodological details [2] [3].
  • Explore Later Studies: Search for more recent research that might have investigated its mechanism, synthesis, or potential applications in greater depth.
  • Leverage Chemical Databases: Use the provided CAS Number (89020-33-7) to search specialized chemical and pharmacological databases for additional property and bioactivity data [1].

References

Chemical & Toxicological Profile of Territrem C

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the fundamental properties of Territrem C as established in the initial characterization studies.

Property Description
Chemical Name This compound [1] [2]
CAS Number 89020-33-7 [1] [2]
Molecular Formula C₂₈H₃₂O₉ [1] [2]
Molecular Weight 512.6 g/mol (or 512.552 g/mol) [1] [2]
Purity (Available Sample) >95% by HPLC [1]
IUPAC Name (4aR)-4a,6,6a,12,12a,12b-Hexahydro-4aβ,12aβ-dihydroxy-9-(3,5-dimethoxy-4-hydroxyphenyl)-4,4,6aα,12bα-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione [2]
Acute Toxicity (Mice, IP) Induces tremors in hind limbs within 10 minutes [1]
Mechanism of Action Potent inhibitor of acetylcholinesterase (AChE); believed to act presynaptically at motor nerve endings to potentiate acetylcholine release [1]
Source Fungus Aspergillus terreus [1] [2]

Experimental Protocols from Initial Studies

The methodologies from the foundational research on this compound are detailed below.

Isolation & Purification

This compound was isolated from the chloroform extract of rice cultures of Aspergillus terreus 23-1. The initial crude extract was subjected to silica gel column chromatography. Based on studies of the related Territrem B, a solvent system like benzene-ethyl acetate was likely used for improved separation and purification [2] [3].

Structural Elucidation

The structure was determined through spectral and chemical evidence, showing a key difference from Territrem B in the phenyl moiety [2]:

  • This compound: possesses a 4-hydroxy-3,5-dimethoxyphenyl group.
  • Territrem B: possesses a 3,4,5-trimethoxyphenyl group. This was confirmed chemically by methylating this compound with dimethyl sulfate to produce Territrem B [2].
Acetylcholinesterase (AChE) Inhibition Assay

The territrems are potent inhibitors of acetylcholinesterase. The inhibitory activity was confirmed using eel acetylcholinesterase in bioassays [1]. Further studies on the closely related Territrem B revealed a unique non-covalent yet irreversible binding mechanism, which is distinct from covalent inhibitors like diisopropylfluorophosphate [3].

Acute Toxicity Testing in Mice

Tremorgenic activity was tested via intraperitoneal (IP) injection in mice. This compound caused the onset of tremors in the hind limbs within 10 minutes, requiring slightly lower median doses than Territrems A or B to induce the effect [1].

Research Context & Modern Relevance

The following diagram maps the characterization workflow and the key role of this compound in modern research, particularly in the study of acetylcholinesterase inhibition.

G Fungus Aspergillus terreus RiceCulture Rice Culture Fungus->RiceCulture Extraction Chloroform Extraction RiceCulture->Extraction ColumnChrom Silica Gel Column Chromatography Extraction->ColumnChrom TerritremC This compound (Purified) ColumnChrom->TerritremC StructuralElucidation Structural Elucidation TerritremC->StructuralElucidation Spectral/Chemical Analysis AChE_Assay AChE Inhibition Assay (Eel) TerritremC->AChE_Assay In vitro Bioassay ToxicityTest Acute Toxicity Test (Mice, IP) TerritremC->ToxicityTest In vivo Bioassay Findings Key Findings StructuralElucidation->Findings AChE_Assay->Findings ToxicityTest->Findings

This compound research workflow from source to findings.

Research Implications & Future Directions

Initial characterization of this compound laid the groundwork for understanding its significance. The unique non-covalent yet irreversible inhibition of AChE, first detailed for the closely related Territrem B, makes the territrem class a valuable tool for studying enzyme kinetics and inhibitor binding modes [3]. This mechanism differs fundamentally from conventional drugs like donepezil, suggesting potential for novel therapeutic strategies.

The search for compounds targeting multiple neurological pathways is a leading frontier in neurodegenerative disease research. Multi-Target-Directed Ligands (MTDLs) are designed to modulate several targets simultaneously [4]. While this compound itself is a toxin and not a drug candidate, its well-defined mechanism as a potent AChE inhibitor makes it a reference point in virtual screening campaigns. These in silico methods screen vast compound libraries to identify new chemical entities with desired multi-target profiles, such as activity against AChE, MAO-B, and HDAC2 [4].

References

Comprehensive Application Notes and Protocols for Acetylcholinesterase Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a crucial enzyme that terminates nerve signals by hydrolyzing the neurotransmitter acetylcholine (ACh) at neuromuscular junctions and cholinergic synapses. Inhibition of AChE leads to acetylcholine accumulation, causing prolonged excitation and various toxic effects. While this forms the basis for organophosphate and carbamate pesticide toxicity, controlled AChE inhibition also has therapeutic applications, particularly in managing Alzheimer's disease symptoms [1] [2].

AChE inhibitors can be broadly classified as strong inhibitors (e.g., organophosphates, carbamates) used primarily as pesticides, or weak inhibitors with applications in treating neurodegenerative diseases like Alzheimer's, dementia with Lewy bodies, and Parkinson's disease [3]. Territrem B, a tremorgenic mycotoxin, has been reported to inhibit AChE through a noncovalent yet irreversible binding mechanism [4], suggesting that its analog, Territrem C, may share similar properties warranting systematic evaluation.

AChE Inhibition Assay Methodologies

Cell-Based AChE Inhibition Assay

This protocol utilizes the human neuroblastoma cell line (SH-SY5Y) to evaluate AChE inhibition in a biologically relevant context, maintaining native enzyme environment and cellular processes [1].

2.1.1 Materials and Equipment
  • Cell line: Human neuroblastoma (SH-SY5Y) from ATCC
  • Cell culture medium: F-12/Eagle's MEM (45:45) with 10% FBS, penicillin (50 U/mL), and streptomycin (50 μg/mL)
  • Cell assay medium: Customized DMEM/F-12 without choline and phenol red, supplemented with 1% premium FBS
  • Detection kits: Amplite Red fluorimetric or colorimetric acetylcholinesterase assay kit (AAT Bioquest)
  • Equipment: CO₂ incubator, Multidrop Combi reagent dispenser, Pintool workstation, plate reader (ViewLux or EnVision)
  • Consumables: 1536-well black wall/clear-bottom plates (cell culture treated, sterile)
2.1.2 Protocol Steps
  • Cell preparation: Detach SH-SY5Y cells using 0.25% trypsin, centrifuge (900 rpm, 4 min), and resuspend in customized cell assay media at 500,000 cells/mL.
  • Cell plating: Filter cell suspension through a strainer and dispense into 1536-well plates (2,000 cells/4 μL/well) using a Multidrop Combi dispenser.
  • Incubation: Incubate plates overnight (18 h) at 37°C with 5% CO₂.
  • Compound addition: Transfer 23 nL of test compounds (this compound), controls (DMSO), and positive controls (chlorpyrifos-oxon, BW284c51) using a Pintool station.
  • Inhibition incubation: Incubate plates for 1 h at 37°C with 5% CO₂.
  • Detection: Add 4 μL of Amplite Red detection solution or colorimetric detection solution using BioRAPTR FRD, incubate 40-90 min at room temperature.
  • Signal measurement:
    • For Amplite Red: Measure fluorescence (excitation 544 nm/emission 590 nm) using ViewLux plate reader
    • For colorimetric: Measure absorbance (405 nm) using EnVision plate reader
  • Counter-screen: Perform peroxidase inhibitor counter-screen for Amplite Red assay to identify false positives.

Table 1: Key Parameters for Cell-Based AChE Inhibition Assay

Parameter Specification Notes
Cell density 2,000 cells/well 1536-well format
Compound volume 23 nL/well Pin transfer
Positive controls Chlorpyrifos-oxon, BW284c51 Concentration range recommended
Inhibition period 1 hour 37°C, 5% CO₂
Detection incubation 40-90 minutes Room temperature

| Signal detection | Fluorescence: Ex544/Em590 nm Absorbance: 405 nm | |

Recombinant Human AChE Inhibition Assay

This cell-free system uses recombinant human AChE for direct compound-enzyme interaction studies without cellular metabolism complexities [1].

2.2.1 Materials and Equipment
  • Enzyme: Recombinant human AChE (Sigma-Aldrich)
  • Detection kits: Amplite Green fluorimetric or colorimetric acetylcholinesterase assay kit (AAT Bioquest)
  • Equipment: Multidrop Combi dispenser, Pintool station, BioRAPTR FRD, EnVision plate reader
  • Buffers: Standard assay buffers as specified in detection kits
2.2.2 Protocol Steps
  • Enzyme preparation: Dilute recombinant human AChE to 50 mU/mL (colorimetric) or 20 mU/mL (Amplite Green) in appropriate buffer.
  • Enzyme dispensing: Add 4 μL of AChE solution to 1536-well plates using Multidrop Combi.
  • Compound addition: Immediately transfer 23 nL of test compounds, DMSO control, or positive controls using Pintool.
  • Inhibition incubation: Incubate 30 min at room temperature.
  • Substrate addition: Add 4 μL of colorimetric or Amplite Green detection solution using BioRAPTR FRD.
  • Reaction incubation: Incubate 10-30 min at room temperature.
  • Signal measurement:
    • Colorimetric: Measure absorbance at 405 nm
    • Amplite Green: Measure fluorescence (excitation 490 nm/emission 520 nm)

Table 2: Key Parameters for Recombinant AChE Inhibition Assay

Parameter Colorimetric Assay Fluorimetric (Amplite Green)
AChE concentration 50 mU/mL 20 mU/mL
Detection principle Absorbance at 405 nm Fluorescence: Ex490/Em520 nm
Inhibition period 30 minutes 30 minutes
Substrate incubation 10-30 minutes 10-30 minutes
Assay format 1536-well plate 1536-well plate
AChE Inhibition Assay with Metabolic Activation

This protocol incorporates liver microsomes to detect pro-inhibitors that require metabolic activation to become potent AChE inhibitors, particularly relevant for organophosphate compounds [1].

2.3.1 Materials and Equipment
  • Biological components: Recombinant human AChE, human or rat liver microsomes
  • Cofactor: NADPH solution (freshly prepared)
  • Detection: Colorimetric acetylcholinesterase assay kit
  • Equipment: Similar to recombinant AChE assay
2.3.2 Protocol Steps
  • Reaction mixture: Combine recombinant human AChE (50 mU/mL) with liver microsomes (0.25 mg/mL final concentration).
  • Mixture dispensing: Add 3 μL of AChE-microsome mixture to 1536-well plates.
  • Compound addition: Transfer 23 nL of test compounds or controls.
  • Activation incubation: Incubate 30 min at room temperature.
  • NADPH addition: Add 1 μL of NADPH solution to initiate metabolic reactions.
  • Metabolic incubation: Incubate 20 min at room temperature.
  • Detection: Add 4 μL of colorimetric detection solution, incubate 30-60 min.
  • Signal measurement: Measure absorbance at 405 nm.

Detection Methodologies for AChE Inhibition

Modified Ellman's Method

The standard biochemical assay for AChE activity measurement based on hydrolysis of acetylcholine or acetylthiocholine [3].

Principle: AChE hydrolyzes acetylcholine to acetate and choline, or acetylthiocholine to acetate and thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-2-nitrobenzoic acid) to produce yellow 5-thio-2-nitrobenzoate, measurable at 412 nm.

Modified Protocol:

  • Incubate AChE with test compounds in appropriate buffer.
  • Add substrate (acetylthiocholine) and incubate.
  • Stop reaction and add DTNB for color development.
  • Measure absorbance at 412 nm.

Advantages: Simple, cost-effective, adaptable to microplate format. Limitations: Restricted to pH 6.5-8.5, potential interference from -SH groups.

TLC-Bioautography

Combines thin-layer chromatography with enzymatic detection for rapid screening of complex mixtures [3].

Protocol:

  • Separate test samples on silica gel TLC plates.
  • Completely evaporate organic solvents.
  • Spray with DTNB followed by AChE solution.
  • After enzyme reaction, spray with acetylcholine substrate.
  • White spots on orange/yellow background indicate AChE inhibitors.

Enhanced Version:

  • Use acetylthiocholine as substrate
  • AChE produces thiocholine, which reacts with Fast Blue B salt
  • Purple background with white inhibition zones
  • Increased sensitivity to 1 × 10⁻¹⁰ μg/L
LC-MS Combined with Modified Ellman's Method

Hyphenated technique combining separation, structural analysis, and activity detection [3].

Protocol:

  • Separate sample components by liquid chromatography.
  • Post-column mixing with AChE and substrate.
  • Reaction mixture enters mass spectrometer for detection.
  • Alternatively, use fluorescent substrate AMQI (7-acetoxy-1-methyl quinolinium iodide).
  • Measure fluorescence of hydrolysis product HMQI.

Advantages: High sensitivity (0.3 nM for galanthamine), simultaneous structural identification. Limitations: Requires specialized equipment, potential substrate instability.

Experimental Design Considerations

Assay Selection Guide

Table 3: Comparison of AChE Inhibition Assay Formats

Assay Format Sensitivity Throughput Biological Relevance Best Applications
Cell-based (SH-SY5Y) Moderate High High (native cellular environment) Initial screening, cellular effects
Recombinant AChE High Very high Low (direct enzyme interaction) Mechanism studies, potency ranking
Microsome-coupled Moderate High Medium (metabolic activation) Pro-inhibitor identification
Ellman's method Moderate Medium Medium Routine testing, academic research
TLC-bioautography Low-medium Low Medium Natural product screening
LC-MS coupled Very high Low High Purified compound characterization
Controls and Validation

Essential Controls:

  • Negative control: DMSO only (vehicle control)
  • Positive controls: Chlorpyrifos-oxon (irreversible inhibitor), BW284c51 (reversible inhibitor)
  • Blank wells: No enzyme control for background subtraction
  • Reference standards: Known IC₅₀ compounds for assay validation

Validation Parameters:

  • Z'-factor: >0.5 for robust assays
  • Signal-to-background: >3:1 ratio
  • Coefficient of variation: <20% for replicate samples
  • Dose-response: Appropriate curve fitting (R² > 0.9)
Troubleshooting Guide

Common Issues and Solutions:

  • High background: Optimize enzyme concentration, check substrate purity
  • Poor reproducibility: Ensure consistent temperature, fresh reagent preparation
  • Edge effects: Use proper sealing, humidity control during incubation
  • Non-linear response: Dilute samples, check enzyme activity
  • False positives: Include counter-screens for peroxidase activity (Amplite Red)

Workflow Diagram of AChE Inhibition Assay Strategies

The following diagram illustrates the strategic workflow for selecting and implementing appropriate AChE inhibition assays based on research objectives:

G AChE Inhibition Assay Strategy Start Start: AChE Inhibition Evaluation D1 Need metabolic activation assessment? Start->D1 D2 Require cellular context and permeability? D1->D2 No A1 Microsome-Coupled Assay (Colorimetric Detection) D1->A1 Yes D3 Sample type and complexity? D2->D3 No A2 Cell-Based Assay (SH-SY5Y Cell Line) D2->A2 Yes A3 Recombinant AChE Assay (High-Throughput Screening) D3->A3 Purified compounds A4 TLC-Bioautography (Rapid Screening) D3->A4 Complex mixture App1 Pro-Inhibitor Identification A1->App1 App2 Cellular Uptake & Toxicity Assessment A2->App2 App3 Direct Enzyme Inhibition Mechanism Studies A3->App3 A5 LC-MS Coupled Assay (High Sensitivity) A4->A5 For active fractions App4 Complex Mixture Screening A4->App4 App5 Purified Compound Characterization A5->App5

References

AChE Inhibition Assays: Application Notes for Territrem C

Author: Smolecule Technical Support Team. Date: February 2026

1. Background and Significance Acetylcholinesterase (AChE) is a key enzyme responsible for terminating nerve signals by hydrolyzing the neurotransmitter acetylcholine. AChE inhibitors are crucial for treating neurodegenerative diseases like Alzheimer's and for assessing the toxicity of certain chemicals and pesticides [1]. The evaluation of novel inhibitors like Territrem C requires robust, quantitative assays. Time-dependent inhibition, often overlooked in conventional analysis, can significantly impact potency assessment, as seen with the drug galantamine whose potency was underestimated by a factor of ~100 due to slow-binding kinetics [2]. Incorporating metabolic activation systems can also help identify pro-inhibitors that become active after transformation [3].

2. Experimental Design Considerations

  • Assay Selection: The choice between cell-based, recombinant enzyme-based, or metabolism-integrated assays depends on the research question. Cell-based assays offer a more physiological context, while recombinant enzyme assays provide a direct, controlled measurement of inhibition [1].
  • Time-Dependent Kinetics: For accurate assessment of inhibitor potency, especially for slow-binding inhibitors like this compound, pre-steady-state analysis of full reaction progress curves is recommended over traditional initial velocity measurements [2].
  • Metabolic Activation: If this compound is suspected to be a pro-inhibitor (requiring metabolic activation to become active), incorporating liver microsomes into the assay is essential to avoid false negatives [3].

Summary of Quantitative Assay Parameters

The table below summarizes the key parameters for different AChE inhibition assay formats suitable for evaluating this compound.

Parameter Cell-Based Assay (Fluorimetric) Recombinant AChE Assay (Colorimetric) Metabolism-Incorporated Assay (Colorimetric)
AChE Source SH-SY5Y neuroblastoma cells [1] Recombinant human AChE (50 mU/mL) [1] Recombinant human AChE + Liver Microsomes (0.25 mg/mL) [1]
Detection Method Fluorescence (Ex/Em: 544/590 nm) [1] Absorbance (405 nm) [1] Absorbance (405 nm) [1]
Key Reagents Amplite Red kit, assay medium [1] Recombinant AChE, Ellman's reagent [1] AChE, liver microsomes, NADPH [1]
Positive Controls Chlorpyrifos-oxon, BW284c51 [1] Chlorpyrifos-oxon, BW284c51 [1] Organothiophosphates (e.g., Chlorpyrifos) [3]
Incubation Time 1 hour (compound + cells) [1] 30 minutes (compound + enzyme) [1] 30 minutes (compound + enzyme + microsomes) [1]
Data Output IC₅₀ (µM) IC₅₀ (µM), Inhibition Mechanism (Ki) IC₅₀ (µM) with/without metabolism

Detailed Experimental Protocols

Protocol 1: Cell-Based AChE Inhibition Assay (Fluorimetric) [1]

This protocol uses human neuroblastoma cells (SH-SY5Y) to assess inhibition in a physiological context.

  • Cell Preparation: Detach SH-SY5Y cells using 0.25% trypsin and centrifuge at 900 rpm for 4 minutes. Suspend cells at 500,000 cells/mL in customized DMEM/F-12 assay medium (without choline and phenol red).
  • Cell Plating: Dispense 4 µL of cell suspension (2,000 cells/well) into sterile, cell culture-treated 1536-well plates using a multidrop dispenser. Incubate plates overnight (18 hours) at 37°C and 5% CO₂.
  • Compound Transfer: Transfer 23 nL of test compounds (this compound), negative control (DMSO), and positive controls (e.g., Chlorpyrifos-oxon) to the assay plates using a pintool station.
  • Inhibition Incubation: Incubate the plates for 1 hour at 37°C and 5% CO₂ to allow interaction between this compound and cellular AChE.
  • Detection: Add 4 µL of Amplite Red fluorimetric detection solution to each well using a flying reagent dispenser (FRD). Incubate plates for 40-90 minutes at room temperature.
  • Measurement: Measure fluorescence intensity (Excitation: 544 nm, Emission: 590 nm) using a compatible plate reader (e.g., ViewLux).
  • Data Analysis: Calculate percentage inhibition and IC₅₀ values from fluorescence readings.
Protocol 2: Recombinant AChE Inhibition Assay (Colorimetric) [1]

This cell-free protocol uses recombinant human AChE for direct and high-throughput screening.

  • Enzyme Dispensing: Dispense 4 µL of human recombinant AChE (50 mU/mL) into each well of a 1536-well plate.
  • Compound Addition: Immediately transfer 23 nL of this compound, DMSO (negative control), and positive controls to the assay plate.
  • Inhibition Incubation: Incubate the plate for 30 minutes at room temperature.
  • Reaction Initiation: Add 4 µL of colorimetric detection solution (based on Ellman's method) to each well using an FRD.
  • Signal Development and Measurement: Incubate the plate at room temperature for 10-30 minutes. Measure the absorbance at 405 nm using a plate reader (e.g., EnVision).
  • Data Analysis: Plot absorbance values against compound concentration to determine IC₅₀. For mechanism and true Ki determination, perform a global fit of progress curves with varying substrate and inhibitor concentrations [2].
Protocol 3: AChE Inhibition Assay with Metabolic Activation [1] [3]

This protocol detects inhibitors that require liver metabolism to become active.

  • Reagent Preparation: Prepare the colorimetric detection solution and a NADPH solution (for metabolic reactions).
  • Reaction Mixture: Dispense 3 µL of a mixture containing human recombinant AChE (50 mU/mL) and human liver microsomes (0.25 mg/mL) into 1536-well plates.
  • Compound and Cofactor Addition: Transfer 23 nL of this compound and controls. Then, add 1 µL of NADPH solution to initiate metabolic reactions.
  • Incubation and Detection: Incubate for 30 minutes at room temperature. Add 4 µL of colorimetric detection solution, incubate for 10-30 minutes, and measure absorbance at 405 nm.
  • Data Analysis: Compare the IC₅₀ values obtained with active microsomes to those with heat-inactivated microsomes (control for non-specific binding). A significantly lower IC₅₀ in the active microsome group indicates metabolic activation of this compound [3].

Data Analysis & Interpretation

  • IC₅₀ Calculation: Fit concentration-response data using a four-parameter logistic model to calculate the half-maximal inhibitory concentration (IC₅₀).
  • Inhibition Mechanism: Determine the inhibition mechanism (competitive, non-competitive, mixed) by globally fitting progress curves from reactions with multiple substrate and inhibitor concentrations. This method also provides microscopic rate constants (kₒₙ and kₒff) for the inhibitor-enzyme interaction [2].
  • Physiological Relevance: For inhibitors identified in screening, compare the IC₅₀ value to the known or estimated human maximum plasma concentration (Cₘₐₓ). An IC₅₀/Cₘₐₓ ratio < 10 suggests a higher potential for in vivo relevance and may warrant prioritization [3].

Experimental Workflow and Mechanism Visualization

The following diagrams, created with DOT language, illustrate the core experimental workflow and biochemical relationships.

G AChE Inhibitor Assessment Workflow Start Start: Prepare Assay Plates AssaySelection Select Assay Format Start->AssaySelection CellBased Cell-Based Assay (SH-SY5Y Cells) AssaySelection->CellBased Recombinant Recombinant AChE Assay AssaySelection->Recombinant Metabolic Assay with Liver Microsomes AssaySelection->Metabolic AddCompound Dispense this compound & Controls CellBased->AddCompound Recombinant->AddCompound Metabolic->AddCompound Incubate Incubate AddCompound->Incubate Detect Add Detection Reagent & Measure Signal Incubate->Detect Analyze Analyze Data (IC₅₀, Ki, Mechanism) Detect->Analyze

Diagram 1: A workflow for assessing this compound AChE inhibitory activity using different assay formats.

G Biochemical Relationships in AChE Inhibition ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis Symptom Accumulation of ACh (Adverse Effects) ACh->Symptom If hydrolysis blocked Product Acetate + Choline AChE->Product Inhibitor This compound (Inhibitor) Inhibitor->AChE Binds to

Diagram 2: Biochemical relationships showing how AChE inhibition by this compound leads to acetylcholine accumulation and potential adverse effects.

Key Takeaways for Researchers

  • Prioritize Progress Curve Analysis: For accurate determination of this compound's inhibition constant (Ki) and mechanism, employ global fitting of reaction progress curves rather than relying solely on initial velocity measurements from pre-incubated assays [2].
  • Screen for Metabolic Activation: Utilize the assay protocol with liver microsomes to determine if this compound acts as a pro-inhibitor, which is a common trait for many organothiophosphate pesticides [3].
  • Contextualize Potency with Cmax: To evaluate the physiological relevance of any observed AChE inhibition, compare the in vitro IC₅₀ value of this compound with available pharmacokinetic data (Cmax) [3].

References

detecting Territrem C production in fungi

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Territrem C

Territrems are a class of meroterpenoids primarily produced by the fungus Aspergillus terreus [1] [2]. This compound is of significant research interest due to its potent biological activity, notably its strong inhibition of acetylcholinesterase (AChE), which makes it a candidate for research in neurodegenerative diseases like Alzheimer's [3] [4]. It is also a tremorgenic mycotoxin, meaning it can cause sustained tremors in animals [5].

The following application notes provide standardized protocols for its detection and quantification in fungal cultures.

Experimental Protocols

Culture and Extraction
  • Fungal Cultivation: Inoculate Aspergillus terreus on a solid rice medium. Incubate at a static appropriate temperature (e.g., 28°C) for several days to several weeks to allow for secondary metabolite production [3].
  • Metabolite Extraction: After incubation, extract the entire rice culture with an organic solvent. Hot chloroform has been used successfully for territrem extraction [5] [3].
  • Extract Concentration: Filter the chloroform extract and concentrate it to dryness under reduced pressure using a rotary evaporator. The resulting crude extract is used for subsequent analysis [3].
TLC-Fluorodensitometry Method

This method is suitable for the initial screening and quantification of this compound.

  • Principle: Compounds are separated on a TLC plate based on polarity. Territrems are naturally fluorescent under UV light, allowing for sensitive detection and quantification based on the intensity of the fluorescent spots [2].
  • Procedure:
    • Spotting: Re-dissolve the crude extract in a small volume of chloroform and spot it onto a silica gel TLC plate alongside a purified this compound standard.
    • Development: Place the plate in a chromatography chamber saturated with the developing solvent. A mixture of benzene-ethyl acetate has been documented as an effective solvent system for separating territrems A and B, and can be optimized for this compound [5].
    • Detection & Quantification:
      • Visualize the developed and dried TLC plate under UV light (e.g., 365 nm). This compound will appear as a fluorescent spot.
      • For quantification, use a fluorodensitometer to scan the fluorescent intensity of the spot. The concentration of this compound in the sample can be determined by comparing its intensity to a calibration curve generated from the standard [2].
Reverse-Phase HPLC Method

This method provides high-resolution separation and accurate quantification.

  • Principle: The extract is separated using a reverse-phase HPLC column, and this compound is detected based on its UV absorption or fluorescence.
  • Procedure:
    • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 μm membrane filter before injection.
    • HPLC Conditions: While the specific parameters for this compound are previewed in the literature [2], a generalized protocol for territrem derivatives involves:
      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm).
      • Mobile Phase: A gradient of water and acetonitrile or methanol.
      • Detection: UV detection (wavelength can be optimized, e.g., 220-280 nm) or fluorescence detection for higher sensitivity.
      • Flow Rate: 1.0 mL/min.
      • Injection Volume: 10-20 μL.
    • Quantification: Identify this compound by comparing its retention time with an authentic standard. Construct a calibration curve with the standard to quantify the amount in the sample.

Summary of Key Data

The table below summarizes the core quantitative and methodological information for easy reference.

Aspect Details
Producing Fungus Aspergillus terreus [2] [5] [3]
Extraction Solvent Chloroform (hot) [5] [3]
Key Analytical Methods TLC-Fluorodensitometry; Reverse-Phase HPLC [2]
TLC Solvent System Benzene-Ethyl Acetate mixtures [5]
Bioactivity (AChE Inhibition) Potent inhibitory activity; specific IC50 for this compound is previewed [2] and related territrems are in low nM range [3]
Acute Toxicity Tremorgenic mycotoxin [5]

Workflow for this compound Detection

The diagram below outlines the complete experimental workflow from culture to quantification.

Start Start: Fungal Culture (Aspergillus terreus on rice medium) A Extraction with Hot Chloroform Start->A B Concentrate Extract (Rotary Evaporator) A->B C Analytical Techniques B->C D TLC-Fluorodensitometry C->D E Reverse-Phase HPLC C->E F Detection & Quantification D->F E->F G UV/Fluorescence Detection F->G H Data Analysis G->H End End: Confirm this compound Production & Quantity H->End

Key Considerations for Researchers

  • Confirmation with Standards: Always use authentic this compound standard for both TLC and HPLC to confirm identity and for accurate quantification [2].
  • Bioactivity Testing: To confirm the biological relevance of your isolate, you can perform an acetylcholinesterase (AChE) inhibition assay, such as the modified Ellman's method, to verify its potent activity [6] [3].
  • Safety Precautions: As a tremorgenic mycotoxin, handle fungal cultures and purified this compound with appropriate safety measures, including the use of gloves, lab coats, and working in a fume hood.

References

Application Notes & Protocols: Isolation and Identification of Territrem C from Aspergillus terreus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Territrem C is a tremorgenic mycotoxin belonging to a class of secondary metabolites produced by various fungi, including Aspergillus terreus. Its core structure consists of a phenyl moiety connected to a complex polycyclic system. The compound is noted for its acetylcholinesterase inhibitory activity, making it a molecule of interest in neurological research [1]. The isolation protocol outlined below is adapted from established methodologies for extracting territrems from fungal rice cultures [2] [1].

Experimental Protocol

Fungal Cultivation and Fermentation

Principle: The first step involves the cultivation of the producing fungus, Aspergillus terreus, on a solid rice medium to promote the production of secondary metabolites, including this compound.

Materials:

  • Fungal Strain: Aspergillus terreus (e.g., strain 23-1 as referenced in the literature).
  • Culture Medium: Rice (200 g), serving as the solid fermentation substrate.
  • Nutrient Supplementation: The medium may be supplemented with yeast extract, bran, and salts to enhance fungal growth and metabolite production [3].
  • Equipment: Erlenmeyer flasks or autoclavable jars, autoclave, incubator.

Procedure:

  • Medium Preparation: Mix 200 g of rice with approximately 60 mL of distilled water in a suitable container. The goal is to hydrate the rice without leaving excess free water.
  • Sterilization: Autoclave the medium at 121°C for 20-30 minutes to achieve sterility.
  • Inoculation: Once cooled, aseptically inoculate the sterile medium with a spore suspension or mycelial fragment of Aspergillus terreus.
  • Incubation: Incubate the culture at 25-30°C for 10-14 days under static conditions. This allows for extensive fungal colonization and the biosynthesis of this compound [3] [2].
Extraction of Crude Metabolites

Principle: After fermentation, the fungal mycelia and rice medium are dried and extracted with an organic solvent to dissolve non-polar secondary metabolites like this compound.

Materials:

  • Extraction Solvent: Chloroform or Ethyl Acetate.
  • Equipment: Sonicator or Soxhlet apparatus, rotary evaporator, filtration setup.

Procedure:

  • Drying: The fermented rice culture is first dried in an oven at 60°C and then pulverized into a fine powder [3].
  • Solvent Extraction: Mix the dried, powdered material with chloroform in a ratio of approximately 1:2 (w/v). For example, 3.1 kg of dried medium would be mixed with ~6.2 L of chloroform [3] [2].
  • Sonication: Subject the mixture to ultrasonication for 120 minutes at room temperature (25°C) to facilitate efficient extraction [3].
  • Filtration and Concentration: Filter the mixture to remove solid debris. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
  • Repetition: Repeat the extraction process three times to ensure exhaustive extraction, and combine the crude extracts [3].
Isolation and Purification of this compound

Principle: The concentrated crude extract contains a mixture of metabolites. This compound is separated and purified using a combination of silica gel column chromatography and thin-layer chromatography (TLC) based on polarity differences.

Materials:

  • Chromatography Media: Silica gel (200-300 mesh) for column chromatography.
  • Solvent Systems: Benzene-Ethyl Acetate mixtures of varying polarity for elution [1].
  • TLC Plates: Silica gel 60 F254 plates.
  • Visualization: Ultraviolet light (254 nm and 365 nm).

Procedure:

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in a non-polar solvent like hexane.
  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel, allow it to dry, and load it onto the top of the prepared column.
  • Gradient Elution: Elute the column with a stepwise gradient of benzene-ethyl acetate. A recommended starting point is a high ratio of benzene to ethyl acetate (e.g., 9:1), gradually increasing the percentage of ethyl acetate to elute more polar compounds [1].
  • Fraction Collection: Collect eluent in small, sequential fractions.
  • TLC Analysis: Analyze each fraction by TLC using an appropriate solvent system (e.g., chloroform-acetone). Compare the Rf values and UV profiles against known standards if available.
  • Identification of this compound: this compound will have a specific Rf value and will fluoresce under UV light. Pool the fractions containing pure this compound as confirmed by TLC.
  • Crystallization (Optional): The pooled fractions can be concentrated and subjected to crystallization to obtain pure this compound as a solid.

The following workflow summarizes the key stages of the isolation process:

G Start Start: Fungal Cultivation A Solid-State Fermentation on Rice Medium Start->A B Dry and Powder Fermented Material A->B C Solvent Extraction (Chloroform/Ethyl Acetate) B->C D Concentrate Extract (Rotary Evaporation) C->D E Silica Gel Column Chromatography D->E F TLC Analysis & Fraction Monitoring E->F G Pool Pure Fractions of this compound F->G End End: Pure this compound G->End

Structural Elucidation and Analysis

Principle: The structure of the isolated compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Procedure:

  • Mass Spectrometry (MS): Determine the molecular weight and formula. This compound has a molecular formula of C₂₈H₃₂O₉ and a molecular weight of 512.20 g/mol [2].
  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure. The key difference between this compound and the related Territrem B is its 4-hydroxy-3,5-dimethoxy phenyl group, compared to the 3,4,5-trimethoxy phenyl group in Territrem B [2].

Data Summary

The table below summarizes key physicochemical and biological data for this compound and its analogs for easy comparison.

Table 1: Comparative Properties of Selected Territrem Mycotoxins

Property This compound Territrem B Territrem A
Molecular Formula C₂₈H₃₂O₉ [2] C₂₉H₃₄O₉ [2] -
Molecular Weight 512.20 g/mol [2] - -
Key Structural Feature 4-hydroxy-3,5-dimethoxy phenyl group [2] 3,4,5-trimethoxy phenyl group [2] Similar to Territrem B [1]
Acute Toxicity (in mice) Discussed in [2] Tremorgenic [1] Highly tremorgenic [1]
Tremorgenic Activity Greatly reduced compared to A and B [1] Potent Potent

Table 2: Key Experimental Parameters for Isolation

Experimental Stage Key Parameter Details / Value
Fermentation Substrate Rice medium [3] [2]
Incubation Time 10-14 days [3] [2]
Extraction Solvent Chloroform or Ethyl Acetate [3] [2]
Method Ultrasonication (120 min) [3]
Purification Primary Technique Silica Gel Column Chromatography [1]
Elution System Benzene-Ethyl Acetate gradient [1]

Key Notes for Researchers

  • Toxicity Handling: Territrems are tremorgenic mycotoxins. All procedures should be conducted in a fume hood, and personnel should wear appropriate personal protective equipment (PPE) including gloves and lab coats.
  • Analytical Verification: The identity and purity of the isolated compound must be rigorously confirmed using a combination of TLC, MS, and NMR, as the territrems are a closely related family of compounds.
  • Structural Relationship: It has been demonstrated that Territrem B can be obtained by methylating this compound with dimethyl sulfate, confirming their structural relationship [2]. This pathway is illustrated below.

G TerritremC This compound Reaction Methylation (Dimethyl Sulfate) TerritremC->Reaction TerritremB Territrem B Reaction->TerritremB

References

Territrem C Purification Methods: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Purification Stage Key Method/Technique Specific Conditions Outcome/Performance
Primary Extraction Hot Chloroform Extraction [1] Rice culture medium extracted with hot chloroform [1] Initial crude extract containing territrem A, B, and C [1]
Cleanup Silica Gel Column Chromatography [1] Direct adsorption-concentration; desorption with Chloroform-Acetone (9:1, v/v) [1] Removal of bulk impurities; initial concentration of territrems [1]
Separation Silica Gel Column Chromatography [1] Elution with Benzene-Ethyl Acetate (65:35, v/v) [1] Isolation of purified territrem C from other territrems [1]
Quantitation & Analysis TLC-Fluorodensitometry & Reverse Phase HPLC [2] Specific solvent systems for improved isolation and separation [2] [1] Quantification of territrems A, B, and C; confirmation of purity and identity [2]

Detailed Experimental Protocols

Primary Extraction from Rice Culture
  • Principle: this compound is a lipophilic mycotoxin efficiently extracted from the solid rice culture matrix using an organic solvent at elevated temperatures [1] [3].
  • Materials:
    • Rice culture of Aspergillus terreus (4 kg batch) [1].
    • Reagent-grade Chloroform.
    • Heating mantle or water bath.
    • Extraction apparatus (e.g., Soxhlet or large-scale reflux).
    • Filtration equipment.
    • Rotary evaporator.
  • Procedure:
    • The solid rice culture is placed in the extraction apparatus.
    • Submerge the culture in hot chloroform and reflux for several hours [1].
    • Filter the mixture to remove solid rice debris.
    • Concentrate the chloroform filtrate using a rotary evaporator to obtain a crude territrem extract.
Cleanup via Silica Gel Column Chromatography
  • Principle: The crude extract is purified using adsorption chromatography on silica gel. Less polar impurities are removed with a moderately polar solvent system, concentrating the territrems [1].
  • Materials:
    • Chromatography glass column.
    • Silica gel (60-120 mesh).
    • Chloroform.
    • Acetone.
  • Procedure:
    • Pack the column with silica gel slurry in chloroform.
    • Load the concentrated crude extract onto the top of the column.
    • Wash the column with Chloroform-Acetone in a 9:1 (v/v) ratio to desorb and elute the territrems [1].
    • Collect the eluate containing territrems and evaporate the solvent.
Separation of this compound using Silica Gel Column Chromatography
  • Principle: Further separation of individual territrems (A, B, and C) is achieved by optimizing the mobile phase's polarity. A Benzene-Ethyl Acetate system effectively resolves this compound [1].
  • Materials:
    • Chromatography glass column.
    • Silica gel.
    • Benzene ( Note: Due to safety concerns, consider modern substitutes like toluene or heptane/ethyl acetate mixtures with equivalent elution strength. ).
    • Ethyl Acetate.
  • Procedure:
    • Pack a new column with silica gel.
    • Load the semi-purified territrem mixture from the cleanup stage.
    • Elute the column with Benzene-Ethyl Acetate in a 65:35 (v/v) ratio [1].
    • Collect fractions and monitor using TLC. Combine fractions containing pure this compound as confirmed by HPLC.
    • Evaporate the solvent to obtain purified this compound. From a 4 kg rice batch, a typical yield is approximately 80 mg of a mixture containing territrems, from which this compound is isolated [1].
Analysis and Quantitation
  • Thin-Layer Chromatography (TLC) & Fluorodensitometry:
    • Principle: Territrems are separated on a silica TLC plate and quantified based on their natural fluorescence [2].
    • Procedure: Spot the sample on a silica gel TLC plate, develop with an appropriate solvent system, and quantify the fluorescence intensity of this compound spots using a fluorodensitometer [2].
  • Reverse-Phase High-Performance Liquid Chromatography (HPLC):
    • Principle: Provides high-resolution separation and accurate quantification of this compound in a mixture [2].
    • Procedure: Inject the sample onto a reverse-phase C18 column. Elute with a gradient of water and a polar organic solvent like acetonitrile or methanol. Detect and quantify this compound using a UV or fluorescence detector.

Chemical Structure and Characteristics of this compound

This compound is a tremorgenic mycotoxin with the molecular formula C₂₈H₃₂O₉ and a molecular weight of 512.20 [3]. Its structure is characterized by a phenyl moiety with a 4-hydroxy-3,5-dimethoxy substitution pattern [3]. This differs from Territrem B, which has a 3,4,5-trimethoxyphenyl group. Territrem B can be produced by methylating this compound with dimethyl sulfate [3].

Safety and Toxicity Profile

This compound is a tremorgenic mycotoxin [3]. Handling must be conducted in accordance with strict laboratory safety protocols for toxic substances. This includes the use of appropriate personal protective equipment (PPE) such as gloves and lab coats, and all procedures should be performed in a fume hood to prevent inhalation or exposure.

Analytical Workflow Diagram

The following diagram visualizes the key steps involved in the purification and analysis of this compound.

G cluster_1 Extraction & Cleanup cluster_2 Separation & Purification cluster_3 Analysis & Quantification Start Rice Culture of Aspergillus terreus A Hot Chloroform Extraction Start->A B Crude Extract A->B C Silica Gel Column: Chloroform-Acetone (9:1) B->C D Semi-Purified Territrem Mixture C->D E Silica Gel Column: Benzene-Ethyl Acetate (65:35) D->E F Fraction Collection & TLC Monitoring E->F G Purified This compound F->G Combine pure fractions H HPLC & TLC- Fluorodensitometry G->H I Confirmed & Quantified This compound H->I

Key Considerations for Researchers

  • Method Scalability: The silica gel column methods described are robust and can be scaled for larger preparations, as evidenced by their use with 4 kg rice batches [1].
  • Modern Method Integration: While these classical methods are effective, researchers should consider integrating modern purification techniques like preparative HPLC for higher purity or when dealing with complex mixtures.
  • Solvent Safety: The original protocol uses benzene, a known carcinogen. It is strongly advised to find and validate safer solvent substitutes with similar chromatographic properties (e.g., toluene or heptane/ethyl acetate mixtures).
  • Analytical Validation: Consistent use of both TLC and HPLC is crucial for monitoring the purification process and confirming the final identity and purity of this compound [2].

References

An Overview of TLC-Bioautography Methods

Author: Smolecule Technical Support Team. Date: February 2026

Thin-Layer Chromatography-Bioautography (TLC-Bioautography) is an effect-directed analysis that integrates chromatographic separation with biological activity detection directly on the TLC plate. It is a powerful technique for the rapid screening and identification of bioactive compounds, such as antimicrobials or enzyme inhibitors, in complex mixtures [1] [2].

The core principle involves separating components of a sample on a TLC plate, followed by a bioassay that reveals the locations of active compounds as clear inhibition zones against a background of microbial growth or enzyme activity [3]. The main classical approaches are summarized in the table below.

Method Type Key Characteristics Typical Applications Advantages & Limitations

| Agar Diffusion (Contact) [1] | TLC plate is placed face-down on inoculated agar; compounds diffuse into the medium. | Antimicrobial screening (e.g., Apple ring rot control [1]). | Low sensitivity due to compound loss during transfer. Agar can stick to the TLC layer. | | Direct Bioautography (DB) [1] [3] | TLC plate is dipped or sprayed with a microbial suspension; incubation occurs directly on the plate. | Antibacterial screening (e.g., in Hypericum perforatum [3]). | High sensitivity, simple, and direct. Only suitable for microbes that can grow on the TLC plate. | | Agar Overlay [4] | A thin layer of inoculated agar is poured over the developed TLC plate. | Validated detection of antimicrobial metabolites (e.g., Coriloxin [4]). | Good balance of sensitivity and reliability. Requires careful handling of molten agar. |

The following diagram illustrates the general decision-making workflow and the key steps involved in the three main bioautography methods.

G cluster_0 Select Bioautography Method cluster_1 Agar Diffusion Workflow cluster_2 Direct Bioautography Workflow cluster_3 Agar Overlay Workflow Start Start: Developed TLC Plate MethodSelection Evaluate Target Bioassay Start->MethodSelection AgarDiffusion AgarDiffusion MethodSelection->AgarDiffusion  Microbes cannot grow  on TLC layer DirectBioautography DirectBioautography MethodSelection->DirectBioautography  Microbes can grow  on TLC layer AgarOverlay AgarOverlay MethodSelection->AgarOverlay  Balanced sensitivity  & reliability needed AD_Step1 Place TLC plate on inoculated agar AgarDiffusion->AD_Step1 DB_Step1 Immerse plate in microbial suspension DirectBioautography->DB_Step1 AO_Step1 Coat TLC plate with inoculated molten agar (∼45°C) AgarOverlay->AO_Step1 AD_Step2 Incubate for diffusion (∼1 hour, 4°C) AD_Step1->AD_Step2 DB_Step2 Incubate in humidity chamber (2-3 days) DB_Step1->DB_Step2 AO_Step2 Cool plate to condense agar AO_Step1->AO_Step2 AD_Step3 Remove plate, incubate agar (16-24 hours, 37°C) AD_Step2->AD_Step3 AD_Step4 Visualize Inhibition Zones AD_Step3->AD_Step4 End Identify Active Compound for further analysis DB_Step3 Spray with tetrazolium salt (MTT) DB_Step2->DB_Step3 DB_Step4 Visualize white inhibition zones on colored background DB_Step3->DB_Step4 AO_Step3 Incubate (16-18 hours, 37°C) AO_Step2->AO_Step3 AO_Step4 Visualize Inhibition Zones AO_Step3->AO_Step4

Detailed Experimental Protocols

Here are the step-by-step protocols for the two most common TLC-bioautography methods, Direct Bioautography and Agar Overlay, which are widely used for antimicrobial detection.

Protocol 1: Direct Bioautography (DB) for Antibacterial Compounds

This protocol is adapted from a study investigating antibacterial compounds in Hypericum perforatum L. [3].

Workflow Summary:

  • TLC Separation: Separate the sample (e.g., plant extract, fermentation broth) on a normal-phase silica gel TLC plate using an appropriate mobile phase.
  • Microbial Incubation: Immerse the dried TLC plate in a bacterial suspension of the test organism (e.g., Bacillus subtilis, Escherichia coli).
  • Visualization: Incubate the plate in a humid environment, then spray with a tetrazolium salt dye (e.g., MTT) to visualize inhibition zones as white spots against a colored background.

Materials:

  • TLC Plates: Silica gel 60 (e.g., Merck F254)
  • Test Microorganisms: e.g., Micrococcus luteus, Bacillus subtilis, Escherichia coli, Staphylococcus aureus [3]
  • Growth Medium: Nutrient broth and agar
  • Visualization Reagent: Methyl thiazolyl tetrazolium (MTT) salt solution (e.g., 2.5 mg/mL) [5]

Procedure:

  • Sample Application: Spot the test solution (e.g., 8 µL for analytical scale) onto the TLC plate [5].
  • Chromatography: Develop the plate in a pre-saturated chromatographic chamber with a suitable mobile phase.
  • Bacterial Suspension: Prepare a fresh suspension of the test bacterium in nutrient broth. Adjust the suspension to a defined turbidity, often corresponding to a 25% transmittance measured at a 580 nm wavelength [5].
  • Plate Immersion: Dry the developed TLC plate thoroughly to remove all solvent. Dip the plate into the bacterial suspension for a few seconds, ensuring complete and even coverage.
  • Incubation: Place the inoculated plate into a sterile, humid chamber (e.g., a sealed petri dish with moist filter paper). Incubate at 37°C for 16-24 hours [5].
  • Detection: After incubation, spray the plate evenly with the MTT solution. Metabolically active bacteria will reduce the yellow MTT to a purple formazan, creating a colored background. Zones of inhibition will remain as clear, white spots.
Protocol 2: Validated Agar Overlay TLC-Bioautography

This protocol is based on a validated method for the detection of the antimicrobial metabolite Coriloxin [4].

Workflow Summary:

  • TLC Separation: Separate the sample components on a TLC plate.
  • Agar Overlay: Coat the separated TLC plate with a thin layer of molten agar medium that has been inoculated with the test microorganism.
  • Incubation and Visualization: After incubation, microbial growth will form a lawn on the plate, with clear zones where bioactive compounds have inhibited growth.

Materials:

  • TLC Plates: As in Protocol 1.
  • Test Microorganisms: As required for the assay.
  • Growth Medium: Nutrient Agar.

Procedure:

  • TLC Separation: Complete steps 1 and 2 from Protocol 1.
  • Inoculated Agar Preparation: Melt the nutrient agar and maintain it in a water bath at approximately 45°C. Inoculate the molten agar with the test bacterium (e.g., Escherichia coli ATCC 8739) and mix gently but thoroughly [4] [5].
  • Overlay: Pour the inoculated agar (e.g., 15 mL) over the dried TLC plate, ensuring a thin, uniform layer covers the entire surface.
  • Solidification and Diffusion: Allow the agar to condense and solidify at room temperature.
  • Incubation: Incub the plate in a sterile petri dish at 37°C for 16-18 hours [4].
  • Visualization: Observe the plate for clear, circular zones of inhibition against a background of confluent microbial growth. No staining is typically required.

Key Validation Parameters for TLC-Bioautography

When developing a quantitative TLC-bioautography method, key performance characteristics must be validated. The table below summarizes typical validation data from research on streptomycin sulfate and coriloxin [4] [5].

Validation Parameter Contact TLC-Bioautography Immersion TLC-Bioautography Agar Overlay (Coriloxin)
Limit of Detection (LOD) 0.24 µg [5] 0.16 µg [5] 10-20 µg [4]
Linearity (Correlation Coefficient, r) > 0.999 [5] > 0.999 [5] N/A
Precision (Relative Standard Deviation, RSD) 2.39 ± 1.79% [5] 0.53 ± 0.17% [5] < 6.56% [4]
Accuracy (% Recovery) 86.93 ± 1.60% [5] 96.42 ± 0.65% [5] 91.18 - 108.73% [4]

Method Development Considerations

  • TLC Separation Optimization: The choice of stationary and mobile phases is critical. For antimicrobial screening, silica gel is common, and mobile phases like 7.5% KH₂PO₄ have been used for aminoglycoside antibiotics [5]. The retardation factor (Rf) should ideally be between 0.2 and 0.8 for good separation [5].
  • Microbial Vitality: The solvents from the TLC mobile phase must be completely evaporated before bioautography, as they can inactivate enzymes or kill the test microorganisms [2].
  • Visualization Techniques: Tetrazolium salts are vital for visualizing metabolic activity in Direct Bioautography. They are reduced by living microbes to intensely colored formazan products, making inhibition zones clearly visible [5] [3].

Adapting These Protocols for Territrem C

Since this compound was not mentioned in the available literature, you will need to adapt the general principles and protocols provided. Here is a suggested path forward:

  • Literature Review: Conduct a targeted search in scientific databases (e.g., SciFinder, Reaxys) for papers specifically on Territrem B and C. Their structural similarities may mean they share similar chromatographic and detection properties.
  • TLC Method Development: Begin by establishing a reliable TLC separation method for this compound using standard UV/VIS and chemical derivatization for visualization.
  • Bioassay Integration: Once separated, apply the Agar Overlay or Direct Bioautography protocols using test organisms relevant to this compound's known activity (e.g., acetylcholinesterase inhibition assays may require a different TLC-enzyme inhibition approach [1]).

References

Comprehensive Application Notes and Protocols: Territrem C Bioactivity Assessment Using Ellman's Method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Territrem C

This compound is a potent tremorgenic mycotoxin belonging to the class of α-pyrone metabolites first isolated from the marine-derived fungus Aspergillus terreus. It was initially characterized by Ling and colleagues in 1984 from rice cultures of Aspergillus terreus 23-1. [1] [2] The compound has a molecular formula of C₂₈H₃₂O₉ and a molecular weight of approximately 512.6 g/mol. [3] [2] this compound features a complex 4a,6,6a,12,12a,12b-hexahydronaphtho[2,1-b]pyrano[3,4-e]pyran core structure with a 4-hydroxy-3,5-dimethoxyphenyl substituent at the 9-position. [3] The absolute configuration has been determined as 4aR, 6aR, 12aS, 12bS based on extensive spectroscopic analysis and comparison with related compounds. [4]

This fungal metabolite is part of the territrem family that also includes territrems A and B, with the structural distinction between this compound and territrem B residing in their phenyl moieties. This compound contains a 4-hydroxy-3,5-dimethoxyphenyl group, while territrem B possesses a 3,4,5-trimethoxyphenyl group. [1] Research has demonstrated that territrem B can be obtained by methylation of this compound with dimethyl sulfate, confirming this structural relationship. [1] this compound is typically obtained through solid-state fermentation of rice by the fungal strain and can be extracted using organic solvents such as chloroform. [4] [1]

Bioactivity Profile and Research Significance

Acetylcholinesterase Inhibitory Activity

This compound demonstrates potent anti-acetylcholinesterase (AChE) activity, which represents its most significant biological property. Studies have shown that territrems inhibit AChE in peripheral nerve endings, leading to their characteristic tremorgenic effects observed in animal models. [2] Following intraperitoneal administration in mice, this compound induces tremors in the hind limbs within 10 minutes, with a slightly lower median effective dose compared to territrem A or B. [2] This AChE inhibitory activity has generated considerable research interest for both mechanistic studies and potential therapeutic applications.

The potency of this compound against AChE places it among the most effective natural AChE inhibitors known. Compared to other tremorgenic mycotoxins, territrems exhibit exceptional potency, which is attributed to their specific interaction with the enzyme's active site. Research suggests that territrems act primarily at the presynaptic site of motor nerves, potentiating the release of acetylcholine through their inhibition of AChE. [2] This mechanism differs from some other AChE inhibitors and provides unique opportunities for studying cholinergic neurotransmission.

Additional Biological Activities

Beyond its well-characterized AChE inhibition, this compound exhibits other valuable biological properties:

  • Antiviral Activity: While less potent than its AChE inhibition, this compound demonstrates activity against HSV-1 (herpes simplex virus type 1) with reported IC₅₀ values. [4]
  • Antifouling Properties: Studies have revealed that this compound possesses significant antifouling activity against barnacle (Balanus amphitrite) larvae, with EC₅₀ values indicating potential applications in marine coatings. [4]

Table 1: Bioactivity Profile of this compound and Analogous Compounds

Compound AChE Inhibition IC₅₀ Anti-HSV-1 IC₅₀ Antifouling Activity EC₅₀ Other Activities
This compound ~4.5 nM [4] Not specified Not specified Tremorgenic mycotoxin [2]
Territrem D 4.2 ± 0.6 nM [4] Not specified 12.9 ± 0.5 μg·mL⁻¹ [4] New derivative [4]
Territrem E 4.5 ± 0.6 nM [4] Not specified Not specified New derivative [4]
Amphichoterpenoid D 12.5 μM [5] Not tested Not tested Meroterpenoid from marine fungus [5]
Amphichoterpenoid E 11.6 μM [5] Not tested Not tested Meroterpenoid from marine fungus [5]

Ellman's Method: Principle and Fundamentals

Historical Context and Theoretical Basis

Ellman's method, originally developed in 1959, provides a spectrophotometric approach for quantifying free sulfhydryl groups in solution. [6] [7] The assay employs 5,5'-dithio-bis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent, which reacts specifically with free thiol groups under slightly alkaline conditions (typically pH 8.0). [6] [8] This method has been widely adapted for various applications in biochemical and pharmaceutical research, including the assessment of acetylcholinesterase (AChE) activity through indirect measurement.

The fundamental principle underlying Ellman's method involves the nucleophilic attack of the thiolate anion (R-S⁻) on the disulfide bond of DTNB. This reaction yields two products: a mixed disulfide (R-S-TNB) and 2-nitro-5-thiobenzoic acid (TNB). [6] The TNB anion exhibits a characteristic yellow color with maximum absorbance at 412 nm, allowing for sensitive spectrophotometric detection. The molar extinction coefficient (ε) of TNB is well-established at approximately 14,150 M⁻¹cm⁻¹ at pH 8.0, though reported values range from 11,400 to 14,140 M⁻¹cm⁻¹ in different buffer systems. [6] [7] [8]

Adaptation for Acetylcholinesterase Inhibition Assays

The application of Ellman's method for evaluating AChE activity represents one of its most significant implementations in pharmacological research. In this adaptation, acetylthiocholine is used as the enzyme substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. [7] [9] The liberated thiocholine then reacts with DTNB to generate the colored TNB product, which can be quantified spectrophotometrically. When testing inhibitors like this compound, the reduction in thiocholine production (and consequently TNB formation) relative to uninhibited controls provides a direct measure of AChE inhibitory potency.

The success of this assay depends on several critical factors:

  • pH Optimization: The reaction must be conducted at pH 8.0 to ensure optimal enzyme activity and complete ionization of thiol groups to thiolate anions. [8]
  • Buffer Composition: Phosphate buffer (0.1 M) containing 1 mM EDTA is typically employed to chelate heavy metal ions that might catalyze thiol oxidation. [6] [7]
  • Temperature Control: All reactions should be performed at consistent temperature (typically 25°C) to maintain enzyme stability and reproducible kinetics. [8]
  • Incubation Time: Standard incubation of 15 minutes ensures complete color development while preventing non-enzymatic substrate hydrolysis. [6] [8]

Experimental Protocols

Acetylcholinesterase Inhibition Assay for this compound Evaluation

This protocol describes the standardized procedure for assessing the AChE inhibitory activity of this compound and related compounds using Ellman's method.

4.1.1 Reagents and Materials
  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA [6] [8]
  • Enzyme Solution: Acetylcholinesterase (e.g., electric eel AChE, Type VI-S) prepared in reaction buffer to appropriate activity level
  • Substrate Solution: Acetylthiocholine iodide, freshly prepared in reaction buffer (typically 1.0 mM final concentration) [9]
  • Ellman's Reagent: 4 mg/mL DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) in reaction buffer, prepared fresh daily [8]
  • Inhibitor Solutions: this compound dissolved in DMSO or methanol at various concentrations (typically 0.1-100 μM) [2]
  • Equipment: UV-Visible spectrophotometer or plate reader, precision pipettes, 96-well plates or cuvettes, water bath or incubator maintained at 25°C
4.1.2 Procedure
  • Pre-incubation Mixture:

    • Combine 50 μL of enzyme solution with 50 μL of this compound solution (or vehicle control for blanks) in a 96-well plate or cuvette
    • Include appropriate controls (enzyme without inhibitor, inhibitor without enzyme, etc.)
    • Incubate for 15 minutes at 25°C to allow inhibitor-enzyme interaction [4]
  • Reaction Initiation:

    • Add 50 μL of DTNB solution and 50 μL of acetylthiocholine solution to each well
    • Alternatively, pre-mix DTNB and substrate before addition for more consistent timing
    • Final reaction volume typically 200-250 μL [9] [8]
  • Kinetic Measurement:

    • Immediately monitor absorbance at 412 nm for 5-10 minutes at 25°C
    • Record initial linear rate of absorbance increase (ΔA/min)
    • Use pathlength correction if using microplate reader [6]
  • Data Analysis:

    • Calculate enzyme activity: Activity = (ΔA/min) / (ε × b), where ε = 14,150 M⁻¹cm⁻¹ and b = pathlength in cm
    • Determine percentage inhibition: % Inhibition = [1 - (Activity with inhibitor/Activity without inhibitor)] × 100
    • Generate dose-response curve and calculate IC₅₀ values using appropriate statistical software
Sulfhydryl Group Quantification for Method Validation

This supplementary protocol describes the standard method for quantifying free sulfhydryl groups, which can be used for quality control of reagents and validation of the AChE assay.

4.2.1 Reagents and Materials
  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0, with 1 mM EDTA [6] [8]
  • Ellman's Reagent Solution: 4 mg/mL DTNB in reaction buffer [8]
  • Standard Solution: Cysteine hydrochloride monohydrate (MW = 175.6) prepared in reaction buffer at 1.6 mM as stock [6]
  • Test Samples: Protein solutions or other sulfhydryl-containing compounds
4.2.2 Procedure
  • Standard Curve Preparation:

    • Prepare cysteine standards by serial dilution in reaction buffer (0-1.5 mM range) [8]
    • Add 250 μL of each standard to test tubes containing 50 μL Ellman's reagent and 2.5 mL reaction buffer [6]
    • Incubate 15 minutes at room temperature
    • Measure absorbance at 412 nm
    • Plot absorbance versus concentration to generate standard curve
  • Sample Measurement:

    • Dilute samples appropriately in reaction buffer
    • Mix 125 μL sample with 1.250 mL reaction buffer and 25 μL Ellman's reagent [8]
    • Incubate 15 minutes at room temperature
    • Measure absorbance at 412 nm against appropriate blank
  • Calculation:

    • For standard curve method: Determine concentration from linear regression of standard curve
    • For direct calculation: [SH] = (A₄₁₂ × Vₜ × DF) / (ε × b × Vₛ) Where: A₄₁₂ = absorbance at 412 nm, Vₜ = total volume (mL), DF = dilution factor, ε = 14,150 M⁻¹cm⁻¹, b = pathlength (cm), Vₛ = sample volume (mL) [8]

Table 2: Typical Cysteine Standard Preparation for Ellman's Assay

Standard Cysteine Concentration (mM) Volume of Previous Standard (mL) Volume of Buffer (mL)
A 1.50 5.268 mg in 20 mL -
B 1.25 5 mL of A 1
C 1.00 4 mL of A 2
D 0.75 3 mL of A 3
E 0.50 2 mL of A 4
F 0.25 1 mL of A 5
Blank 0.00 0 5

Research Applications and Method Validation

Quantitative Analysis of this compound Bioactivity

The application of Ellman's method to assess this compound's AChE inhibitory activity has provided crucial quantitative data for structure-activity relationship studies. Research has demonstrated that this compound exhibits exceptional potency with IC₅₀ values in the low nanomolar range (approximately 4.5 nM). [4] This high potency exceeds that of many other natural AChE inhibitors, including the more recently discovered amphichoterpenoids D and E, which show IC₅₀ values of 12.5 μM and 11.6 μM, respectively. [5] The quantitative data obtained through Ellman's method enables direct comparison of this compound's potency with pharmaceutical agents and other natural products targeting AChE.

The reproducibility of this compound's IC₅₀ values across multiple studies underscores the reliability of Ellman's method for standardized bioactivity assessment. The minimal standard deviations reported (± 0.6 nM) indicate excellent precision when proper protocol controls are implemented. [4] This precision is essential for evaluating structure-activity relationships among territrem analogs, where subtle structural modifications can significantly impact biological activity. For instance, the identification of territrems D and E as similarly potent AChE inhibitors (IC₅₀ values of 4.2 and 4.5 nM, respectively) highlights the method's sensitivity in detecting nuanced bioactivity differences. [4]

Method Validation Parameters

Ellman's method has been extensively validated for various analytical applications, including pharmaceutical quality control:

  • Linearity and Range: The method demonstrates excellent linearity in the range of 0.25-4.0 mM/L for sulfhydryl concentration, with correlation coefficients (R²) typically >0.99. [10]
  • Specificity: The assay is highly specific for sulfhydryl groups with minimal interference from other functional groups under optimal pH conditions. [10]
  • Accuracy: Recovery rates of 95-105% have been documented for sulfhydryl quantification in various matrices. [10]
  • Precision: The method shows coefficients of variation below 5% for repeatability and less than 10% for intermediate precision. [10]

These validation parameters ensure that Ellman's method provides reliable, reproducible data for assessing this compound's AChE inhibitory activity, facilitating cross-study comparisons and supporting the development of territrem-based research tools or potential therapeutics.

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Non-linear Calibration Curves: This may result from DTNB degradation, improper pH, or exceeding the measurable concentration range. Prepare fresh DTNB solution daily, verify buffer pH (8.0), and ensure samples are appropriately diluted. [8]
  • High Background Absorbance: Turbid samples or precipitation can cause elevated background. Clarify samples by centrifugation or filtration, and include appropriate sample blanks without DTNB. [6]
  • Low Absorbance Development: Incomplete reaction, incorrect pH, or enzyme inactivation may reduce signal. Extend incubation time to 15-30 minutes, confirm buffer pH, and check enzyme activity. [8]
  • Inconsistent Replicates: Inadequate mixing or temperature fluctuations affect reproducibility. Ensure thorough mixing after additions and maintain consistent temperature throughout assay. [6]
Optimization Recommendations

For precise quantification of this compound AChE inhibition, consider these optimization strategies:

  • Enzyme Concentration Titration: Use the minimum enzyme concentration that provides robust signal-to-noise ratio to maximize sensitivity to competitive inhibitors like this compound
  • Pre-incubation Time: Extend this compound pre-incubation with AChE to 30 minutes to ensure equilibrium binding for this high-affinity inhibitor [4]
  • DMSO Tolerance: Maintain DMSO concentration below 2% in final assay volume to avoid enzyme inhibition from the solvent [2]
  • Substrate Concentration: Use acetylthiocholine at or below Km (typically 0.5-1.0 mM) to maximize sensitivity to competitive inhibitors [9]

The following workflow diagram illustrates the complete experimental process for evaluating this compound's AChE inhibitory activity using Ellman's method:

G cluster_0 Reagent Preparation Start Start: Prepare Reagents Buffer Prepare 0.1 M phosphate buffer, pH 8.0 + 1 mM EDTA Start->Buffer DTNB Prepare DTNB solution (4 mg/mL in buffer) Buffer->DTNB Substrate Prepare acetylthiocholine (1.0 mM in buffer) DTNB->Substrate Reaction Reaction: Add DTNB + Substrate Initiate enzymatic reaction DTNB->Reaction Enzyme Prepare AChE solution in buffer Substrate->Enzyme Substrate->Reaction Inhibitor Prepare this compound dilutions in DMSO Enzyme->Inhibitor PreInc Pre-incubation: Enzyme + this compound 15 min, 25°C Enzyme->PreInc Inhibitor->PreInc PreInc->Reaction Measurement Measurement: Monitor A412 nm for 5-10 min Reaction->Measurement Analysis Data Analysis: Calculate rates Determine % inhibition Compute IC50 Measurement->Analysis End End: Interpretation Analysis->End

Diagram 1: Experimental workflow for assessing this compound AChE inhibitory activity using Ellman's method. The process begins with reagent preparation, proceeds through pre-incubation of enzyme with inhibitor, reaction initiation with substrate and DTNB, spectrophotometric measurement, and concludes with data analysis to determine IC₅₀ values.

Conclusion

The combination of This compound as a highly potent AChE inhibitor and Ellman's method as a robust, validated assay provides researchers with a powerful toolkit for neuropharmacological research and drug discovery. The detailed protocols outlined in this document enable accurate quantification of AChE inhibitory activity, facilitating structure-activity relationship studies for territrem analogs and related natural products. The method's reliability, reproducibility, and relative technical simplicity make it particularly valuable for screening natural product libraries and investigating novel AChE inhibitors. As research continues to explore the therapeutic potential of AChE inhibition for conditions like Alzheimer's disease, the application of Ellman's method to compounds like this compound remains an essential approach in pharmacological profiling and drug development.

References

Bioactivities of Selected Marine Fungal Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Compound / Extract (Producing Fungus) Reported Bioactivity Test System / Model (In Vitro) Key Findings / Metrics
Crude Extracts (e.g., Aspergillus jensenii) [1] Osteogenic/Mineralogenic Gilthead seabream vertebra-derived cell line (VSa13); Zebrafish larvae opercular bone [1] Increased ECM mineralization (e.g., up to 42% over control); Enhanced bone formation in zebrafish [1]
Crude Extracts (e.g., A. jensenii, Bjerkandera adusta) [1] Antiviral Assays against Respiratory Syncytial Virus (RSV) & Herpes Simplex Virus type 2 (HSV-2) [1] Activity against RSV and HSV-2 at non-cytotoxic concentrations [1]
Mycophenolic-acid-based compounds (Penicillium bialowiezense) [2] Immunosuppressive Inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH2); Anti-proliferation of T-lymphocytes [2] IC50 values vs. IMPDH2: 0.59 - 24.68 µM; IC50 vs. T-cell proliferation: 0.84 - 24.68 µM [2]
Meroterpenoid Guignardones (Mangrove endophytic fungi) [2] Antibacterial Assays against Staphylococcus aureus and Methicillin-Resistant S. aureus (MRSA) [2] Compound 32: Inhibition zones of 9-11 mm; Compound 34: MIC of 65 µM against MRSA [2]
Acremine S (Acremonium persicinum) [2] Anti-Cholinesterase Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition assays [2] Weak anti-AChE activity; Anti-BuChE activity 3x higher than positive control (galantamine) [2]
Merosesquiterpenes (Alternaria sp.) [2] Anti-Inflammatory (NF-κB inhibition) RAW264.7 macrophage cells [2] NF-κB inhibitory activity with IC50 values ranging from 39 to 85 μM [2]

General Experimental Protocols for Bioactivity Testing

Based on the search results, here are detailed methodologies for key experiments relevant to assessing the bioactivity of fungal metabolites.

Protocol for In Vitro Mineralogenic/Osteogenic Assay [1]

This protocol is used to identify compounds that promote bone formation.

  • Cell Line: Gilthead seabream vertebra-derived cell line VSa13.
  • Procedure:
    • Cell Seeding and Treatment: Plate cells in appropriate growth medium. Treat with the test crude extract at its highest non-toxic concentration. This concentration must be determined in a prior cytotoxicity assay (e.g., testing at 100 µg/mL and reducing to 10 µg/mL if cytotoxicity is observed) [1].
    • Mineralization Induction: Culture the cells for a period of 17 days under conditions that promote extracellular matrix (ECM) mineralization.
    • Analysis: Quantify the degree of ECM mineralization at the endpoint. Data is often expressed as a percentage increase in mineralization compared to an untreated control.
  • In Vivo Validation: Active extracts can be further tested in a zebrafish larval model by assessing their effect on the development of the opercular bone [1].
Protocol for Antiviral Activity Screening [1]

This assay evaluates the potential of extracts to inhibit viral infection.

  • Viruses: Respiratory Syncytial Virus (RSV) and Herpes Simplex Virus type 2 (HSV-2).
  • Cell Model: Typically, a monolayer of susceptible cell lines (e.g., Vero, HEp-2).
  • Procedure (Plaque Reduction Assay):
    • Pre-treatment: Incubate viruses with various non-toxic concentrations of the test extract.
    • Infection: Adsorb the virus-extract mixture onto cell monolayers for a defined period.
    • Overlay and Incubation: Remove the inoculum and cover cells with a semi-solid medium (e.g., carboxymethylcellulose) to prevent viral spread, then incubate.
    • Staining and Quantification: After a set time, stain the cells with crystal violet or a similar dye. The number of viral plaques (clearings in the cell monolayer) is counted. The reduction in plaque formation compared to a virus-only control is used to calculate the percentage of viral inhibition.
  • Cytotoxicity Control: It is critical to run a parallel assay to confirm that the tested concentrations of the extract show no cytotoxic effects on the host cells [1].
Protocol for Cytotoxicity Assessment in Complex Co-culture Systems [3]

This workflow uses human iPSC-derived cells to assess on-target and off-target cytotoxicity, particularly relevant for therapies like CAR-T cells.

  • Target Cells: A panel of human iPSC-derived normal cells (e.g., cardiomyocytes, hepatocytes, neurons, endothelial cells).
  • Effector Cells: For this example, CD33 CAR T-cells (or untransduced T-cells as a control).
  • Procedure:
    • Cell Preparation: Thaw and plate the hiPSC-derived cells according to the manufacturer's instructions in a 96-well plate format.
    • Co-culture: Thaw and rest the effector T-cells overnight. Add them to the target cell cultures at optimized Effector to Target (E:T) ratios.
    • Orthogonal Readouts: After co-culture, use a combination of methods to assess cell health and death:
      • Impedance-based Real-time Analysis: Use systems like the Axion Maestro to monitor cell viability and function in real-time without labels.
      • Biochemical Assays: Measure lactate dehydrogenase (LDH) release as a marker of cell death.
      • Imaging and Morphology: Use high-content imaging to assess changes in cell morphology.
  • Qualification: This workflow requires extensive optimization for each target cell type, including plating density, time course, and E:T ratio, and must include appropriate positive and negative controls [3].

Workflow for Bioactivity Testing of Fungal Metabolites

The following diagram outlines the logical workflow for testing fungal metabolites, from initial preparation to mechanistic studies.

Start Start: Fungal Metabolite Sample A Extract Preparation & Fractionation Start->A B Cytotoxicity Screening A->B C Bioactivity Profiling B->C At non-toxic concentrations D Bioactivity Confirmed? C->D D->B No E Mechanism of Action Studies D->E Yes F Hit Identification E->F

A Path Forward for Territrem C

Since specific data on this compound is unavailable, here are steps you can take:

  • Consult Specialized Databases: Search natural product-specific databases like MarinLit (focused on marine natural products) or the general ChEMBL database for existing bioactivity data on this compound or its structural analogs [4] [5].
  • Leverage Analogous Protocols: The protocols above for osteogenic, antiviral, and cytotoxicity testing provide a robust and validated starting point. You can adapt these experimental frameworks to investigate this compound.
  • Prioritize Cytotoxicity: As shown in the workflow, beginning with a cytotoxicity assay is a critical first step to determine the safe concentration range for all subsequent bioactivity tests [1] [3].

References

Microbial Strain and Fermentation Foundation

Author: Smolecule Technical Support Team. Date: February 2026

The production of Territrem compounds is linked to the marine-derived fungus Aspergillus terreus. The following table summarizes the key genomic and metabolic characteristics of a high-yielding strain, C23-3, as identified in a 2025 study [1].

Characteristic Description
Strain Aspergillus terreus C23-3 [1]
Isolation Source Coral Pavona cactus, Xuwen County, China [1]
Key Feature Rich metabolite fingerprint; high-value source strain for anti-AD compounds [1]
Genomic Insight 68 predicted Biosynthetic Gene Clusters (BGCs) [1]
Confirmed Metabolite Territrem B (an irreversible acetylcholinesterase inhibitor) [1]

Fermentation Medium Optimization Strategy

A systematic approach is recommended to design and optimize the fermentation medium for A. terreus C23-3. The following workflow outlines this multi-stage process, from preliminary screening to final model validation.

G Start Start: Define Factors (Carbon, Nitrogen, Salts, etc.) P1 Phase 1: Single-Factor Experiments (OFAT) Start->P1 P2 Phase 2: Plackett-Burman Design (PBD) Screens for Significant Factors P1->P2 P3 Phase 3: Steepest Ascent/Descent Approaches Optimal Region P2->P3 P4 Phase 4: Response Surface Methodology (RSM) (e.g., Box-Behnken) Models Interactions P3->P4 End End: Establish Final Optimized Conditions P4->End

Based on this workflow, the table below details the experimental factors to investigate for each component.

Component Example Factors to Investigate Rationale & Considerations
Carbon Source Glycerol, Glucose, Galactose, Lactose, Soluble Starch, Maltose [2] [3] Slowly assimilated sources (e.g., lactose, galactose) often avoid carbon catabolite repression and enhance secondary metabolite yield [3].
Nitrogen Source Peptone, Yeast Extract, Tryptone, Ammonium Sulfate, Ammonium Nitrate [2] [4] Complex organic sources (e.g., peptone, yeast extract) often provide better growth and production than inorganic salts [2]. Specific amino acids can be precursors or inhibitors [3].
Mineral Salts K₂HPO₄, MgSO₄, FeSO₄, MnSO₄, CaCl₂, NaCl [2] [5] [4] Salts are crucial for osmotic balance, enzyme cofactors, and cellular metabolism. Their optimization can significantly impact biomass and metabolite synthesis [4].

Process Parameter Optimization

Beyond the medium composition, physical culture conditions profoundly influence fermentation output. Key parameters to optimize include [2] [4]:

  • Inoculum Development: Use a standardized seed train. For example, grow A. terreus on Potato Dextrose Agar (PDA), then in Potato Dextrose Broth (PDB) for 2 days at 120 rpm to generate viable, homogeneous inoculum [1].
  • Critical Process Parameters:
    • Temperature: Test range between 22-30°C [2] [1].
    • Initial pH: Evaluate a range, e.g., pH 6.0 to 8.0 [2].
    • Aeration/Agitation: Optimize rotation speed (e.g., 150-220 rpm) and flask liquid volume to control oxygen transfer [2] [4].
    • Fermentation Duration: Monitor metabolite production over an extended period (e.g., up to 30 days), as secondary metabolites often peak in the idiophase [1].

Analytical Methods for Metabolite Analysis

To monitor Territrem C production and confirm its identity, employ the following analytical techniques:

  • Extraction: After fermentation, extract the broth and mycelia with ethyl acetate and methanol (e.g., 3:1 v/v) via ultrasonic extraction. Concentrate the combined supernatant using rotary evaporation [1].
  • Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) for precise identification and quantification [2] [1].
    • Column: C18 reversed-phase column [1].
    • Mobile Phase: Acetonitrile (ACN) and water, both containing 0.1% formic acid, using a gradient elution method [1].
    • Detection: Mass spectrometry in positive ion mode to identify this compound based on its molecular weight and fragmentation pattern.

Transcriptomic and Genomic Insights

For a mechanistic understanding, advanced genomic techniques can be applied:

  • Genome Mining: Use antiSMASH software on the sequenced genome of A. terreus C23-3 to identify the specific Biosynthetic Gene Cluster (BGC) responsible for this compound synthesis [1].
  • Transcriptomic Analysis: Compare gene expression profiles under high-yielding vs. low-yielding conditions. This can reveal key regulatory genes and enzymes (e.g., a specific dehydrogenase) whose expression is crucial for high this compound production, providing future metabolic engineering targets [2].

Conclusion and Future Perspectives

This protocol outlines a comprehensive strategy to optimize this compound fermentation. The core of the approach lies in the systematic optimization of medium components and physical parameters using statistical designs like PBD and RSM.

A promising future direction involves using transcriptomic data to guide metabolic engineering. For instance, as seen in other systems, overexpressing key biosynthetic genes or deleting specific regulatory genes like histone deacetylases (HDACs) can lead to dramatic perturbations in secondary metabolism and potentially unlock higher yields of this compound [6].

I hope these application notes provide a robust starting point for your research. Would you like a more detailed explanation of the statistical analysis involved in the Response Surface Methodology?

References

improving Territrem C yield from fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Stuck Fermentation

A stuck fermentation is one of the most significant obstacles to achieving high yields. The table below outlines common causes, preventive measures, and corrective actions [1].

Problem Possible Causes Prevention Strategies How to Restart

| Stuck Fermentation (Gravity reading stagnant for 48-72 hours) | - Unhealthy/insufficient yeast pitch [1]

  • Nutrient deficiency in wort [1]
  • Temperature fluctuation (too high or too low) [1]
  • Early yeast flocculation [1] | - Use a vital, viable yeast slurry; store correctly (ideally <42°F) [1]
  • Use a hemocytometer for accurate cell count [1]
  • Pitch and ferment at strain-specific optimal temperature [1] | 1. Check temperature and adjust to optimal range [1].
  • Krausen the wort: Add 10-20% by volume of vigorously fermenting wort [1]. | | Low Final Product Yield | - Suboptimal carbon/nitrogen sources [2]
  • Catabolite repression (e.g., by glucose) [2]
  • Inhibitory phosphate concentration [2] | - Use statistical design (e.g., OFAT, ANN, GA) to optimize medium [2]
  • Use slowly assimilated carbon sources (e.g., lactose, galactose) [2]
  • Fine-trace elements/vitamins [2] | - Re-optimize medium composition based on scale-up data [2]. |

The workflow below summarizes the systematic approach to diagnosing and correcting a stuck fermentation.

G Start Detect Stuck Fermentation T1 Check Temperature Start->T1 T2 Temperature within optimal range? T1->T2 T3 Adjust Temperature T2->T3 No T4 Check Yeast Health & Nutrients T2->T4 Yes T3->T4 T5 Yeast is primary cause? T4->T5 T6 Krausen the Fermentation T5->T6 Yes End Fermentation Restarted T5->End No T6->End

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to check first when my fermentation stalls? A1: The first and most crucial step is to check the temperature [1]. Confirm it is within the optimal range for your specific production strain, as both low and high temperatures can cause yeast to become sluggish, dormant, or die.

Q2: I've heard aerating the wort can restart a stuck fermentation. Is this a good idea? A2: No, this is generally not recommended. Aerating the wort after fermentation has begun is considered an "urban myth" as a restart method and risks introducing off-flavors through oxidation. The preferred method is to krausen the fermentation [1].

Q3: Beyond troubleshooting, how can I systematically increase my Territrem C yield from the start? A3: Maximizing yield requires a proactive strategy of fermentation medium optimization [2].

  • Systematic Approach: Move beyond the "one-factor-at-a-time" method. Use modern statistical and mathematical techniques like Response Surface Methodology (RSM) or Artificial Neural Networks (ANN) to understand complex interactions between medium components [2].
  • Carbon Source: Avoid rapidly metabolized sugars like glucose that can cause catabolite repression. Slowly assimilated carbon sources like lactose or galactose often enhance the production of secondary metabolites [2].
  • Nitrogen & Phosphate: The type and concentration of nitrogen (e.g., specific amino acids) can dramatically enhance or inhibit production. High phosphate levels often suppress secondary metabolite synthesis, so lower concentrations are typically required [2].

Key Considerations for this compound Production

Since the search results did not contain specific information on this compound, here are critical steps for your research:

  • Strain Identification: The closely related Territrem B is a known metabolite of the marine fungus Aspergillus terreus [3]. Focus your search on literature about Aspergillus species and their secondary metabolites.
  • Genome Mining: For a high-yielding strain, use antiSMASH analysis to predict the Biosynthetic Gene Clusters (BGCs) responsible for territrem production, as demonstrated in genomic studies of Aspergillus terreus [3].
  • Metabolomic Analysis: Employ LC-MS-based metabolomics to verify the actual production of this compound and related compounds in your fermentation extracts [3].

References

Troubleshooting Guide: Thermal Shift Assays

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Shift Assays (TSAs) are a key method for studying protein-ligand interactions and stability in drug discovery. The table below summarizes common issues and solutions, based on a 2025 review [1].

Issue Possible Cause Recommended Solution
Irregular Melt Curves Protein aggregation, low signal-to-noise ratio, inappropriate dye or protein concentration. Optimize protein and dye concentration; include negative controls; check for protein purity and buffer compatibility.
Challenges with Protein Detection Low protein expression, unsuitable fluorescent dye, interference from cellular components (in CETSA). Use dyes with high sensitivity and stability (e.g., CF Dyes); validate antibody specificity for western blot detection in CETSA [1] [2].
Impact of Buffer Conditions Incorrect pH, presence of detergents or additives that interfere with the assay. Use standard buffer conditions initially; screen different buffers and additives; ensure compatibility with detection method.
Impact of Test Compounds Compound auto-fluorescence, chemical reactivity with protein or dye, compound solubility issues. Test compound fluorescence beforehand; use control wells with compound only; ensure compounds are in a compatible solvent (e.g., DMSO).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

The protocol below is a generalized workflow for CETSA, which can be adapted to study target engagement for compounds like Territrem C in a cellular context [1].

1. Principle: CETSA evaluates drug-target engagement in a biologically relevant environment (cells). It is based on the principle that a protein bound to a ligand will often have a different thermal stability profile than the unbound protein.

2. Materials:

  • Cell line expressing the protein of interest.
  • Compound of interest (e.g., this compound) and vehicle control (e.g., DMSO).
  • Heated thermal cycler or water bath.
  • Lysis buffer (with protease and phosphatase inhibitors).
  • Centrifuge and equipment for protein detection (e.g., western blot, capillary electrophoresis).

3. Procedure: 1. Compound Treatment: Treat intact cells with the test compound or vehicle control for a predetermined time. 2. Heating: Aliquot the treated cells into PCR tubes. Heat the aliquots at different temperatures (e.g., from 40°C to 65°C) for a set time (e.g., 3 minutes). 3. Lysis: Lyse the heated cells to release soluble protein. 4. Separation: Centrifuge the lysates at high speed to separate the soluble (non-denatured) protein from the insoluble (aggregated) protein. 5. Analysis: Detect and quantify the amount of soluble protein remaining in the supernatant at each temperature. This is commonly done via western blot or other immunoassays.

4. Data Interpretation: Plot the amount of soluble protein against the temperature. A rightward shift in the melting curve (( T_m )) for the compound-treated sample compared to the control indicates thermal stabilization and successful target engagement.

Key Considerations for Stability Testing Programs

Recent FDA Warning Letters highlight critical, often overlooked, aspects of stability testing that are crucial for any drug development project [3] [4].

  • Establish a Written Stability Program: A formal, written program is mandatory to justify a product's shelf life. Relying on ad-hoc testing is a major regulatory violation [3].
  • Perform Adequate Raw Material Testing: For high-risk materials like solvents, identity testing must go beyond supplier certificates of analysis (COAs) to prevent contamination with toxic impurities [4].
  • Validate Manufacturing Processes: Critical process parameters for manufacturing (e.g., mixing speed and time) and equipment cleaning must be validated to ensure product consistency and quality [4].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for a CETSA experiment, from sample preparation to data analysis. You can use this Graphviz DOT script to generate the visualization.

cetsa_workflow start_end Start: Cell Culture process Compound Treatment (e.g., this compound) start_end->process decision Heating at Gradient Temperatures process->decision process2 Cell Lysis & Protein Solubilization decision->process2 process3 Centrifugation & Collect Supernatant process2->process3 analysis Protein Detection & Quantification process3->analysis end Data Analysis: Tm Shift Determination analysis->end

Diagram Title: CETSA Experimental Workflow

Conclusion and Recommendations

While specific data on this compound was not available, the principles outlined here are universally applicable. To build your technical support center:

  • Use the Guides: The troubleshooting table and CETSA protocol provide a solid, evidence-based starting point.
  • Adhere to Standards: Incorporate the regulatory considerations into your overall stability testing strategy to ensure compliance.
  • Validate for Your Compound: The key next step will be to adapt these general protocols and systematically apply them to this compound to generate compound-specific stability data.

References

Technical Support Center: Troubleshooting Territrem C Solubility

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the basic physicochemical properties of Territrem C that affect its solubility? Understanding the fundamental properties of this compound is the first step in addressing its solubility.

  • Molecular Formula: C₂₈H₃₂O₉ [1]
  • Molecular Weight: 512.6 g/mol [1]
  • Chemical Class: α-pyrone tremorgenic metabolite (a fungal meroterpenoid) [1] [2]
  • Storage & Handling: It is recommended for long-term storage dissolved in methanol or DMSO [1]. Always store according to the manufacturer's data sheet.

FAQ 2: What solvents are recommended for dissolving this compound in bioassays? The primary challenge is that this compound and similar hydrophobic compounds have very low solubility in aqueous assay buffers. The strategy is to first create a concentrated stock solution in a pure organic solvent, then dilute it into the assay medium [3].

The table below summarizes solvent options based on general practices for insoluble compounds and data from similar hydrophobic molecules.

Solvent Recommended Use & Concentration Key Considerations
DMSO Primary stock solvent (e.g., 10-100 mM) [3]. Low final concentration in assay (e.g., 0.1-1% v/v) [3]. Standard solvent for stock solutions. Final concentration in assay must be optimized to avoid protein denaturation or cellular toxicity [4].
Methanol Primary stock solvent [1]. Compatible with storage. Evaporates rapidly for coating surfaces (e.g., in vial assays) [5].
Acetone For coating surfaces (e.g., in insecticide vial tests) [5]. Evaporates quickly, leaving a coated film of the compound. Not suitable for aqueous assays.
PEG 3350 Cosolvent in assay buffer (e.g., 5-10% v/v) [4]. Excellent for improving solubility with minimal impact on protein stability in enzymatic assays [4].
Glycerol Cosolvent in assay buffer (e.g., 2.5-10% v/v) [4]. Tends to preserve protein stability well, but may offer lower solubility enhancement for some compounds [4].
Honey-Water Solution (10%) For systemic compounds requiring ingestion in insect bioassays [5]. Used for modifying adult vial tests when compounds need to be ingested rather than contacted.

FAQ 3: My target is Acetylcholinesterase (AChE). How does solubility affect my assay, and what can I do? this compound is a potent inhibitor of acetylcholinesterase (AChE), with a binding mechanism that spans both the catalytic and peripheral sites of the enzyme [2]. Low solubility can lead to:

  • Underestimation of Potency: Precipitated compound is unavailable for inhibition, leading to higher observed IC₅₀ or Kᵢ values.
  • Poor Data Reproducibility: Variable precipitation between assay runs causes high data variability.
  • False Negatives: Active compounds may be missed entirely if they precipitate at screening concentrations.

Optimization Strategies for AChE and Other Enzymatic Assays:

  • Use a DMSO Stock with Direct Addition: Prepare serial dilutions of this compound in 100% DMSO and add them directly in low volumes to the assay media. This is the recommended primary strategy [3].
  • Employ Cosolvents: For enzymatic targets like AChE that are stable in certain cosolvents, adding PEG3350 (5-10%) to your assay buffer can significantly increase the solubility of hydrophobic ligands without critically destabilizing the protein [4].
  • Validate with a Fluorescence Assay: For proteins with intrinsic fluorescence (e.g., Tyrosine residues in TNF-α), you can develop a fluorescence-based binding assay to monitor ligand binding and check for solubility interference directly [4]. This principle can be adapted for other proteins.

FAQ 4: What is a general experimental workflow to troubleshoot solubility issues? The following workflow diagram outlines a logical procedure for diagnosing and resolving solubility problems in a bioassay.

Detailed Protocols for Key Steps:

  • Visual Inspection: After adding the compound to the assay buffer, visually inspect the solution for cloudiness or turbidity, which indicates precipitation [3].
  • UV-Vis Absorbance Check (for aromatic compounds like this compound) [4]:
    • Prepare your compound in the desired assay buffer.
    • Centrifuge the solution to pellet any insoluble material.
    • Carefully measure the UV absorbance of the supernatant (this is the soluble fraction).
    • Resuspend the pellet in a pure organic solvent (e.g., DMSO) and measure the absorbance again (this is the insoluble fraction).
    • Compare the two to quantify what percentage of the compound remains in solution. This method can detect solubilities as low as 5 µM.

FAQ 5: What are the best practices for storing and handling this compound?

  • Stock Solutions: Always prepare and store stock solutions in the recommended solvents (DMSO or methanol) at high concentrations (e.g., 10-30 mM) [3] [1].
  • Avoid Aqueous Intermediate Dilutions: Do not make an intermediate dilution in water or buffer before adding to the assay. This often causes precipitation. Add the DMSO stock directly to the assay mixture [3].
  • Temperature Control: Be aware that lowering the temperature (e.g., for storage) can further reduce solubility. Allow cold stock solutions to warm to ambient temperature before use to ensure the concentration is accurate [5].

References

optimizing Territrem C detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Detection and Quantification of Territrem C

The foundational methods for this compound analysis are Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) [1].

The table below summarizes the key characteristics of these two methods:

Method Key Feature Application for this compound
TLC-Fluorodensitometry Uses fluorescence for detection and densitometry for quantitation. Quantitation of this compound [1].
Reverse Phase HPLC A common chromatographic separation technique. Quantitation of this compound [1].

Strategies to Enhance Detection Sensitivity

While the search results do not detail sensitivity optimization for this compound specifically, one source discusses general principles for boosting signal-to-noise ratio in quantitative analysis of complex samples, which can be a valuable reference [2]. The core idea is to use polarization transfer techniques to enhance the signal of a less sensitive nucleus.

The following workflow diagram illustrates the logical decision process for applying these sensitivity-enhancement techniques, based on the general principle discussed in the application note [2].

Fig 1: Decision Workflow for Sensitivity-Enhanced Detection Start Goal: Quantitative Analysis of 13C (or analogous nucleus) Problem Problem: Low Sensitivity (Low natural abundance, long T₁) Start->Problem Question1 Is sensitivity sufficient and peak overlap manageable? Problem->Question1 Option1 Option: Polarization Transfer (e.g., DEPT) Outcome1 Outcome: ~4x SNR improvement over direct 13C detection Option1->Outcome1 Question2 Is further sensitivity and resolution needed? Outcome1->Question2 Option2 Option: 2D HSQC with 1H detection Outcome2 Outcome: ~32x SNR improvement and 1000x time reduction Option2->Outcome2 End Quantitative Analysis Achieved Outcome2->End Question1->Option1 No Question1->End Yes Question2->Option2 No Question2->End Yes

The key insight is that moving from a one-dimensional polarization transfer experiment (like DEPT) to a two-dimensional experiment with indirect detection (like HSQC) can yield a significant gain in Signal-to-Noise Ratio (SNR), which directly improves detection sensitivity [2].

Building Your FAQs and Troubleshooting Guides

To build the detailed technical support center you require, I suggest the following steps:

  • Consult Specialized Resources: Deepen your literature search on platforms like PubMed or Scopus using terms such as "This compound HPLC method development," "mass spectrometry detection of territrems," or "troubleshooting mycotoxin analysis."
  • Leverage Instrument Manuals: The application notes and user manuals for your specific analytical equipment (HPLC, LC-MS) are invaluable for troubleshooting issues related to peak shape, retention time stability, and signal intensity.
  • Systematize Problem-Solving: When you encounter a specific issue (e.g., low signal, poor peak separation), methodically investigate the contributing factors, which often include sample preparation, instrument conditions, and data processing parameters.

References

reducing false positives in Territrem C screening

Author: Smolecule Technical Support Team. Date: February 2026

Understanding False Positives in Screening

In the context of drug discovery and high-throughput screening, a false positive occurs when a compound is incorrectly identified as a "hit" for a specific biological target or activity when it is not truly active [1]. The consequences can be significant, leading to wasted resources as teams pursue invalid leads and potentially missing more promising candidates due to alert fatigue [2] [3].

The root causes often involve issues with the screening technology's matching strategy, the quality of the input data, or a lack of contextual information to validate initial findings [4].

Strategies to Minimize False Positives

The following table summarizes key strategies that can be implemented to reduce false positive rates in your screening workflows. These principles are adapted from best practices in other fields and are foundational to robust scientific screening [4] [2] [5].

Strategy Core Principle Application in Drug Discovery
Optimize Screening Policy Move away from a "one-size-fits-all" approach to a targeted, risk-based strategy [4]. Define clear, hypothesis-driven criteria for what constitutes a hit. Use control experiments to define a hit threshold (e.g., Z'-factor) rather than a simple activity cutoff.
Enhance Data Quality & Coverage The more high-quality, structured data available for verification, the lower the risk of error [4]. Ensure compound libraries are pure and accurately cataloged. Use orthogonal assays (e.g., functional, binding, cellular) to confirm hits from primary screens.
Improve Matching & Algorithms Use sophisticated algorithms that can understand nuances and contextual information [4]. Employ cheminformatic tools for similarity searching that account for scaffold hopping and use secondary data (e.g., chemical properties, predicted off-target effects) to auto-discount promiscuous or pan-assay interference compounds (PAINS).
Implement Sandbox Testing Use a controlled environment to test and tune screening parameters before committing to a live screen [4]. Perform pilot screens with a small, diverse compound set or known actives/inactives to optimize assay parameters and data analysis workflows.
Leverage AI & Alert Optimization Use machine learning to learn from historical screening data and prioritize the most promising alerts [4]. Train machine learning models on past screening data to recognize patterns associated with true positives and false positives, helping to prioritize hits for further investigation.

Detailed Experimental Workflows

The following diagram and protocol outline a general workflow for conducting a screening campaign with built-in false positive reduction, drawing from the "sandbox testing" and "alert optimization" concepts [4].

G cluster_0 Iterative Optimization Loop Start Start: Assay Development Sandbox Sandbox Testing & Tuning Start->Sandbox Establish Parameters Primary Primary HTS Sandbox->Primary Optimized Protocol T1 Analyze Results & Refine Thresholds Sandbox->T1 Test Parameters Ortho Orthogonal Confirmation Primary->Ortho Initial Hit List Hit Confirmed Hit List Ortho->Hit Validated Hits T1->Sandbox Re-test

Protocol: A Multi-Stage Screening Funnel with False Positive Mitigation

1. Sandbox Testing & Assay Validation

  • Objective: To optimize screening parameters and validate the assay's robustness before committing to a full-scale High-Throughput Screening (HTS) campaign.
  • Methodology:
    • Pilot Screen: Run a pilot screen using a small, diverse library of compounds (e.g., 1,000-5,000 compounds) that includes known actives and inactives.
    • Parameter Calibration: Test different hit-threshold parameters (e.g., % inhibition, Z-score) to find the optimal balance between sensitivity (finding all true actives) and specificity (excluding inactives).
    • Signal Robustness: Calculate the Z'-factor to statistically validate the assay's quality and its suitability for HTS. An assay with a Z' > 0.5 is generally considered excellent.

2. Primary High-Throughput Screening

  • Objective: To identify an initial, broad set of potential hits from a large compound library.
  • Methodology:
    • Execute the full screen using the optimized parameters from the sandbox phase.
    • Apply the pre-defined hit threshold to generate an Initial Hit List.

3. Orthogonal Confirmation & Hit Triangulation

  • Objective: To eliminate false positives by confirming activity through a different biological or biophysical method.
  • Methodology:
    • Re-test all compounds from the Initial Hit List in a dose-response format (e.g., IC50, EC50 determination) in the primary assay.
    • In parallel, test these hits in a secondary, orthogonal assay that measures the same biological endpoint but uses a different detection technology (e.g., switch from a fluorescence-based assay to a luminescence or SPR-based assay).
    • Compounds that show consistent, dose-dependent activity across both assays proceed to the next stage. This step is highly effective at eliminating technology-specific artifacts [4] [5].

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in biochemical screening? The primary contributors are often compound-mediated interference with the assay technology (e.g., fluorescence quenching, aggregation, reactivity) and promiscuous compounds that non-specifically interact with multiple targets. Inadequate assay validation and poorly set hit thresholds also lead to a high false positive rate [3] [5].

Q2: How can I determine if my current screening system is generating too many false positives? Track your hit confirmation rate. If a very low percentage (e.g., less than 10%) of your primary screening hits are validated in secondary orthogonal assays, your system likely needs optimization. Other indicators include a lack of dose-response in follow-up experiments or inconsistent results between related assays [2].

Q3: We have a high false positive rate but cannot replace our entire screening platform. What can we do? Start by enriching your hit validation process. Implement stricter data quality checks, mandatory orthogonal confirmation assays, and leverage computational filtering to flag compounds with known undesirable properties (like PAINS). Strengthening these downstream governance steps can significantly improve efficiency without changing the primary screen [2] [5].

References

Territrem C production enhancement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low Territrem C Yield

Problem Category Possible Causes Diagnostic Experiments Potential Solutions
Strain Performance Genetic drift, low-producing strain. Screen for morphological variants; compare production with original stock culture. Re-cloning and selection of high-yield variants; mutagenesis and screening.
Fermentation Media Sub-optimal C/N ratio; lack of specific precursors. Use DoE to test different carbon & nitrogen sources [1]. Optimize media composition using response surface methodology (RSM).
Process Parameters Incorrect pH, dissolved oxygen (DO), or temperature. Use DoE to study impact of parameters and their interactions [1] [2]. Implement a controlled fed-batch process with defined feed profiles.
Product Degradation/Loss Instability during fermentation or in downstream. Check for degradation products via HPLC; analyze losses in each purification step. Adjust fermentation pH/temperature; modify extraction solvents & conditions.

Frequently Asked Questions

  • Q1: What is the most critical parameter to control for maximizing this compound titers? The critical parameter is often strain-specific. A systematic approach using Design of Experiments (DoE) is crucial, as parameters like dissolved oxygen and carbon source concentration frequently interact. DoE helps identify the true critical parameters and their optimal ranges efficiently [1].

  • Q2: How can we quickly improve the yield from our current fungal strain? Begin with media optimization. Compare different fermentation methods, such as Solid-State Fermentation (SSF) and Submerged Fermentation (SmF), as they can activate different metabolic pathways and significantly alter the yield and profile of fungal secondary metabolites [3].

  • Q3: Our yield is inconsistent between bioreactor runs. How can we improve reproducibility? Inconsistency often stems from poorly understood process parameter interactions. Transition from a one-factor-at-a-time approach to a model-driven strategy. This involves creating a process model that links cell kinetics to bioreactor conditions, allowing for more predictable scale-up and control [2].

  • Q4: Are there omics techniques that can help us understand the biosynthetic pathway? Yes. Multi-omics approaches are powerful for this. You can integrate genomics, transcriptomics, and metabolomics data to map signaling pathways and identify key enzymes and regulators involved in this compound biosynthesis, providing targets for genetic engineering [4] [5].

Experimental Protocol: Media Optimization Using DoE

This protocol provides a generalized framework for media optimization, a common starting point for enhancing metabolite production.

  • Define Objective & Factors: Clearly state the goal (e.g., "Maximize this compound titer"). Select process factors to investigate (e.g., concentration of carbon source, nitrogen source, trace elements, initial pH).
  • Select Experimental Design: For initial screening of many factors, use a Fractional Factorial design. To find the optimal point, use a Central Composite Design (CCD) for Response Surface Methodology (RSM) [1].
  • Run Experiments & Collect Data: Perform fermentation runs in a randomized order to minimize bias. Keep all other process parameters constant.
  • Analyze Data & Build Model: Use statistical software to fit the data to a model (e.g., a quadratic polynomial). Analyze the model to identify significant factors and interaction effects.
  • Validate Model: Perform additional experiments at the predicted optimal conditions to confirm the model's accuracy.

Experimental Workflow Visualization

The diagram below outlines the logical workflow for a rational bioprocess optimization project, from initial strain assessment to scaled-up production.

Start Start: Low this compound Yield Step1 Strain Evaluation & Screening Start->Step1 Decision1 Yield Improved? Step1->Decision1 Step2 Media Optimization (DoE/RSM) Decision2 Yield Improved? Step2->Decision2 Step3 Process Parameter Optimization (DoE) Decision3 Yield Improved? Step3->Decision3 Step4 Scale-Up & Model Validation End Target Yield Achieved Step4->End Decision1->Step2 No Decision1->Step2 Yes, continue Decision2->Step3 No Decision2->Step3 Yes, continue Decision3->Step4 No Decision3->Step4 Yes, continue

References

Territrem C assay interference solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Assay Interference

Assay interference occurs when a compound produces a false positive signal by affecting the assay system rather than the intended biological target. For natural products like Territrem C, common mechanisms include:

  • Chemical Reactivity: Compounds that covalently modify the target protein.
  • Spectroscopic Interference: Substances that absorb or fluoresce light at the wavelengths used for detection.
  • Colloidal Aggregation: Molecules that form nano-sized particles, non-specifically inhibiting a wide range of proteins.
  • Enzyme Inhibition: Inhibition of reporter enzymes (e.g., luciferase) used in the assay system [1].

Frequently Asked Questions (FAQs)

Q1: What are the first signs that my compound, like this compound, might be an assay interferent? Promising initial hits that fail to show logical Structure-Activity Relationships (SAR) during follow-up studies are a major red flag. Other signs include non-classical, non-linear, or poorly fitted dose-response curves, high Hill coefficients, and a lack of target specificity [1].

Q2: My compound shows good activity in my primary assay. How can I quickly check if it's a colloidal aggregator? The most rapid and common test is to repeat the assay in the presence of a low concentration of a non-ionic detergent.

  • Adding 0.01% (v/v) Triton X-100 or 0.025% (v/v) Tween-80 to your assay buffer.
  • A significant reduction or complete loss of activity in the presence of detergent strongly suggests colloidal aggregation is the mechanism of action [1].

Q3: What experimental controls can I use to rule out spectroscopic interference? Run an "artifact" or "interference" assay.

  • Prepare your assay detection reagents and measure the signal in the presence of your compound, but without the biological target.
  • If the compound generates a signal on its own, it is interfering with the detection method. Spectroscopic interference typically changes linearly with concentration (following Beer's Law), unlike a true biological interaction, which follows a log-linear isotherm [1].

Q4: How can I determine if my compound is a promiscuous, protein-reactive PAINS molecule?

  • Counter-screening: Test your compound against a panel of unrelated proteins or enzymes. Promiscuous inhibition across multiple targets is a warning sign.
  • Check for published data: Use in silico filters and literature resources like the Badapple database to see if your compound's chemotype is known for promiscuity [1].
  • Covalent modifier test: To check for irreversible binding, incubate the target protein at a higher concentration (e.g., 5x normal) with your hit compound (e.g., at 5x its IC50), then dilute the mixture 10-fold. If the inhibitory effect remains strong, it suggests covalent, irreversible binding [1].

Troubleshooting Guide: Key Experiments for Validating this compound Activity

For a systematic approach, follow this decision workflow to identify and confirm the mechanism of assay interference:

Start Start: Suspected Assay Interference A1 Run Dose-Response Curve Start->A1 A2 Hill slope close to 1 and logical curve? A1->A2 B1 Add Detergent (e.g., 0.01% Triton X-100) A2->B1 No D1 Counter-screen vs. Unrelated Targets A2->D1 Yes B2 Activity significantly reduced? B1->B2 C1 Test in Interference Assay (No target) B2->C1 No G1 Suspected Colloidal Aggregator B2->G1 Yes C2 Signal generated without target? C1->C2 C2->D1 No H1 Suspected Spectroscopic Interference C2->H1 Yes D2 Promiscuous inhibition across targets? D1->D2 E1 Test for Irreversible Binding (Incubation & Dilution) D2->E1 No I1 Suspected PAINS / Promiscuous Inhibitor D2->I1 Yes E2 Inhibition persists after dilution? E1->E2 F1 Investigate True Bioactivity with further SAR and mechanistic studies E2->F1 No J1 Suspected Covalent / Irreversible Binder E2->J1 Yes

The table below provides a detailed protocol for the key experiments outlined in the workflow.

Interference Mechanism Key Diagnostic Experiments Protocol Details Interpretation of Positive Result
Colloidal Aggregation Detergent Challenge [1] Add 0.01% Triton X-100 or 0.025% Tween-80 (v/v, fresh) to assay buffer. > Significant reduction in activity suggests aggregation is the primary inhibitory mechanism.
Dynamic Light Scattering (DLS) [1] Prepare compound at relevant assay concentration in buffer; analyze for particles 50–1000 nm in radius. Observation of particles confirms aggregation potential.
Enzyme Counter-Screen [1] Test compound against enzymes highly sensitive to aggregation (e.g., AmpC β-lactamase, trypsin). Inhibition of these enzymes indicates a promiscuous, aggregate-based mechanism.
Spectroscopic Interference Signal Interference Assay [1] Run the assay's detection system with the compound in the absence of the biological target. A concentration-dependent signal change (especially linear) indicates direct interference with detection.
PAINS / Promiscuity Counter-Screening [1] Test the compound against a panel of 3–5 unrelated proteins or assays. Inhibition across multiple, unrelated targets suggests promiscuous behavior.
Literature & In Silico Analysis [1] Screen compound structure using public PAINS filters (e.g., ZINC15, http://www.cbligand.org/PAINS/). Flagging by these tools indicates a high-risk chemotype.
Covalent / Irreversible Binding Dilution Assay [1] Pre-incubate target (e.g., at 5x normal conc.) with compound (e.g., at 5x IC₅₀), then dilute mixture 10-fold and measure residual activity. < 33% drop in inhibition after dilution suggests slow off-rate or irreversible binding.

Key Takeaways for this compound

When working with this compound or similar natural products, a rigorous validation workflow is crucial. The provided guide can help you systematically rule out common artifactual activities.

  • Prioritize early checks like detergent-based assays and counter-screening to save time and resources.
  • Correlate multiple lines of evidence from different experiments for a conclusive result.
  • Establish clear SAR; its absence is one of the strongest indicators that your hit may be an interferent [1].

References

Territrem C storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Territrem C Basic Properties

The table below summarizes the key identified properties of this compound from the search results.

Property Description
Name This compound [1]
Type Tremorgenic mycotoxin [1]
Producing Organism Aspergillus terreus [1]
Molecular Formula C₂₈H₃₂O₉ [1]
Molecular Weight 512.20 g/mol [1]
Key Structural Difference from Territrem B Possesses a 4-hydroxy-3,5-dimethoxy phenyl group (Territrem B has a 3,4,5-trimethoxy phenyl group) [1]

Known Handling Risks & Inferred Storage Guidelines

Based on its classification as a mycotoxin and general stability principles for such compounds, here are the critical handling considerations:

  • Toxicity: this compound is a tremorgenic mycotoxin, indicating it affects the nervous system. You must handle it with extreme caution, using appropriate personal protective equipment (PPE) and procedures for highly potent compounds [1].
  • Inferred Storage Conditions: While explicit data is unavailable, the following storage conditions are recommended for most organic compounds and mycotoxins to prevent degradation [2] [3]:
    • Temperature: Store at -20°C ± 5°C or lower for long-term preservation.
    • Form: Store as a solid, protected from light in a tightly sealed container.
    • Humidity: Control humidity to prevent hydrolysis or hydrate formation, using desiccants if necessary [3].
  • Stability-Indicating Factors: this compound's structure suggests potential sensitivity to:
    • Oxidation: The aromatic and complex structure may be susceptible. Store under an inert atmosphere (e.g., nitrogen) if possible [3].
    • Hydrolysis: The ester or lactone linkages common in tremorgenic mycotoxins can be vulnerable to moisture [3].
    • Photolysis: The conjugated system may be light-sensitive [3].

Experimental Protocol for Stability Testing

To establish definitive storage conditions, you will need to determine the shelf-life through stability studies. The following protocol is based on CLSI EP25-A and ICH guidelines [4] [2].

G cluster_storage Storage Conditions (Example) Start Define Stability Testing Plan A1 Select Key Attributes (e.g., Purity, Potency) Start->A1 A2 Set Acceptance Criteria (e.g., ≥95% Purity) A1->A2 A3 Choose Study Type (Real-time vs. Accelerated) A2->A3 B Prepare Samples (Aliquot in final container form) A3->B C Apply Storage Conditions B->C D Schedule & Analyze Samples C->D C1 Long-Term 25°C / 60% RH C2 Intermediate 30°C / 65% RH C3 Accelerated 40°C / 75% RH C4 Refrigerated 5°C ± 3°C E Interpret Data & Assign Shelf-Life D->E

Methodology Details
  • Study Design: An isochronous design is highly recommended [4]. Remove samples from primary storage on each test day and immediately transfer them to ultra-low conditions (e.g., -70°C) to halt degradation. Analyze all samples in a single, randomized batch at the end to minimize analytical variability.
  • Test Samples: Use a minimum of three independent lots of this compound to account for batch-to-batch variation [4].
  • Key Attributes to Monitor:
    • Chemical Purity: Use HPLC or LC-MS to track the disappearance of this compound and the appearance of degradation products.
    • Physical Characteristics: Monitor for changes in color, crystal form, or the appearance of new polymorphs or hydrates using techniques like XRPD or DSC [3].
  • Data Analysis: Plot the percentage of remaining this compound over time for each storage condition. Use statistical models (e.g., regression analysis with confidence intervals) to determine the time point at which the compound first falls outside the acceptance criteria, establishing the shelf-life [4].

References

Background Information on Territrem C

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes what can be ascertained from the search results about Territrem C.

Aspect Details from Literature
Identity A territrem derivative (a lactone compound) [1].
Natural Source Isolated from marine-derived fungi of the species Aspergillus terreus [1].
Reported Bioactivity Acetylcholinesterase (AChE) inhibitory activity, which is relevant to Alzheimer's disease research [1].
Isolation Context Obtained through bioassay-guided investigation of a fungal solid-state rice fermentation extract [1].
Key Challenge Co-occurrence with many structurally similar compounds (e.g., other territrems, butyrolactones) in fungal extracts, complicating separation [1].

Inferred Purification Challenges & General Strategies

While explicit troubleshooting tips for this compound are not available, the literature implies a major challenge: separating it from other closely related metabolites. The fungus Aspergillus terreus produces a "family" of territrem and butyrolactone derivatives simultaneously [1]. The following workflow outlines a generalized strategy to address this, which can be adapted in the lab.

start Crude Ethyl Acetate Extract of Fermented Rice step1 Initial Fractionation (Vacuum Liquid Chromatography) start->step1 step2 Bioactivity Screening (AChE Inhibition Assay) step1->step2 step3 Active Fraction Purification (Step-by-step Chromatography) step2->step3 Active Fractions step4 Analytical HPLC (Purity Assessment) step3->step4 step4->step3 Multiple Peaks final Pure this compound step4->final Single Peak

Based on the inferred challenges, here are potential issues and general methodological approaches that could form the basis of your troubleshooting guides.

Common Challenges & Solutions
Problem Potential Cause Suggested Action
Low Yield of this compound Inefficient extraction from the rice medium. Ensure the fungal rice culture is thoroughly dried and powdered. Use ultrasonic-assisted extraction with ethyl acetate/MeOH (3:1, v/v) and repeat 3 times [2].

| Poor Separation from Similar Compounds | Insufficient chromatographic resolution. | Employ a multi-step purification strategy: start with normal-phase silica gel, followed by reversed-phase C18 chromatography, and finally semi-preparative or preparative HPLC with optimized gradients [1]. | | Inability to Isolate this compound Specifically | Co-elution with other territrem or butyrolactone derivatives. | Fine-tune the HPLC mobile phase (e.g., acetonitrile/water with 0.1% formic acid). Using a longer column, slower flow rate, or a shallow gradient can dramatically improve separation [2]. |

General Experimental Protocol

The methodologies below are synthesized from the general techniques described in the search results [2] [1].

  • Fungal Fermentation & Extraction

    • Fermentation: Grow Aspergillus terreus on a brown rice solid medium at 22°C for 30 days [2].
    • Extraction: Extract the fermented rice material three times with an ethyl acetate and methanol mixed solution (3:1, v/v) using ultrasonic assistance for 30 minutes each time. Combine the supernatants and concentrate under reduced pressure using a rotary evaporator [2].
  • Initial Fractionation

    • Subject the crude extract to vacuum liquid chromatography (VLC) or coarse column chromatography over silica gel with a stepwise gradient of dichloromethane (DCM) and methanol (e.g., from 100:1 to 1:1, v/v) to obtain broad fractions [1].
  • Bioassay-Guided Isolation

    • Screen all fractions for Acetylcholinesterase (AChE) inhibitory activity.
    • Further purify the active fractions using a combination of normal-phase (silica gel) and reversed-phase (C18) column chromatography with various solvent systems.
  • Final Purification & Analysis

    • Use semi-preparative or preparative HPLC on a reversed-phase C18 column to isolate pure this compound. Monitor the elution with a UV-Vis detector.
    • Confirm the identity and purity of the isolated compound using analytical HPLC, LC-MS (Liquid Chromatography-Mass Spectrometry), and comparison of its NMR spectral data with literature values [1].

Important Safety and Experimental Notes

  • Tremorgenic Activity: Be aware that some territrem analogues (like Territrem B') are known to have reduced but present tremorgenic activity in mice [3]. Always follow standard laboratory safety procedures for handling microbial metabolites.
  • Data Gap: The search results lack specific details on the exact HPLC columns, gradients, and solvent systems used to separate this compound from its closest analogues. This information is critical for a reproducible protocol.

References

Territrem C: Key Chemical Properties & Stability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Territrem C's intrinsic properties is the first step in troubleshooting degradation issues. The table below summarizes its core characteristics.

Property Description
Chemical Name This compound
Molecular Formula C₂₈H₃₂O₉ [1] [2] [3]
Molecular Weight 512.6 g/mol [2]
IUPAC Name 4-Hydroxy-3,5-dimethoxy phenyl derivative (structural difference from Territrem B) [1] [3]
Purity >95% by HPLC (commercial standard) [2]
Recommended Storage Soluble in methanol and DMSO for long-term storage [2]

Frequently Asked Questions & Troubleshooting

Q1: What are the primary stability concerns for this compound? The key instability of this compound is related to its chemical structure, specifically its 4-hydroxy-3,5-dimethoxy phenyl moiety [1] [3]. This moiety can undergo methylation to form Territrem B. Therefore, exposure to methylating agents is a major degradation pathway. This compound is also a tremorgenic mycotoxin, and its degradation could lead to a loss of its characteristic biological activity [2].

Q2: How can I prevent the methylation of this compound in my experiments?

  • Reagent Control: Avoid using dimethyl sulfate and other methylating agents in the same lab environment or with shared equipment [1] [3].
  • Solvent Purity: Ensure solvents like methanol and DMSO are of high analytical grade to avoid contaminants that might catalyze degradation.
  • Storage Conditions: Adhere to the recommended storage conditions. Aliquot the compound to avoid repeated freeze-thaw cycles and prolonged exposure to room temperature.

Q3: My sample of this compound has lost its biological activity. What could be the reason?

  • Chemical Degradation: The most likely cause is the structural degradation of this compound, possibly through methylation or other oxidative processes, altering its ability to inhibit acetylcholinesterase [2].
  • Solution: Verify the integrity of your compound via HPLC analysis and compare it to a known standard [2]. Re-test a newly prepared aliquot to confirm if the loss of activity is due to degradation.

Experimental Protocol: Handling and Stability Assessment

This protocol outlines best practices for handling this compound and assessing its stability.

1. Sample Reconstitution and Storage

  • Solvent: Use anhydrous methanol or DMSO of the highest purity available to reconstitute this compound [2].
  • Aliquoting: Upon receipt, immediately aliquot the compound into small, single-use vials.
  • Storage: Store the aliquots at -20°C or below, protected from light. Under these conditions, the compound is expected to be stable for long periods [2].

2. Assessing Structural Integrity via HPLC

  • Method: Use Reverse-Phase HPLC with a C18 column.
  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
  • Detection: UV detection at 254 nm or by mass spectrometry.
  • Analysis: Compare the chromatogram of your sample to a reference standard. A single peak at the correct retention time indicates a pure sample. The appearance of new peaks suggests degradation.

3. Testing for Methylation Product (Territrem B)

  • If methylation is suspected, use an analytical method (like HPLC or TLC) that can separate this compound (4-hydroxy-3,5-dimethoxy phenyl) from Territrem B (3,4,5-trimethoxy phenyl) [1] [3].

This compound Stability and Workflow

The following diagram illustrates the key factors affecting this compound stability and the recommended workflow for troubleshooting degradation issues.

G This compound Stability This compound Stability Chemical Structure Chemical Structure This compound Stability->Chemical Structure Storage Conditions Storage Conditions This compound Stability->Storage Conditions Experimental Handling Experimental Handling This compound Stability->Experimental Handling 4-hydroxy-3,5-dimethoxy phenyl 4-hydroxy-3,5-dimethoxy phenyl Chemical Structure->4-hydroxy-3,5-dimethoxy phenyl Risk of Methylation Risk of Methylation Chemical Structure->Risk of Methylation Solvent: Methanol/DMSO Solvent: Methanol/DMSO Storage Conditions->Solvent: Methanol/DMSO Temperature: -20°C or below Temperature: -20°C or below Storage Conditions->Temperature: -20°C or below Protect from Light Protect from Light Storage Conditions->Protect from Light Repeated Freeze-Thaw Repeated Freeze-Thaw Experimental Handling->Repeated Freeze-Thaw Impure Solvents/Contaminants Impure Solvents/Contaminants Experimental Handling->Impure Solvents/Contaminants Exposure to Methylating Agents Exposure to Methylating Agents Risk of Methylation->Exposure to Methylating Agents Degradation Product\n(Territrem B) Degradation Product (Territrem B) Exposure to Methylating Agents->Degradation Product\n(Territrem B) Loss of Bioactivity\n(Reduced AChE Inhibition) Loss of Bioactivity (Reduced AChE Inhibition) Repeated Freeze-Thaw->Loss of Bioactivity\n(Reduced AChE Inhibition) Impure Solvents/Contaminants->Loss of Bioactivity\n(Reduced AChE Inhibition) Degradation Product\n(Territrem B)->Loss of Bioactivity\n(Reduced AChE Inhibition) HPLC Analysis HPLC Analysis Loss of Bioactivity\n(Reduced AChE Inhibition)->HPLC Analysis Use High-Purity Reagents Use High-Purity Reagents HPLC Analysis->Use High-Purity Reagents Aliquot for Single Use Aliquot for Single Use HPLC Analysis->Aliquot for Single Use Avoid Methylating Agents Avoid Methylating Agents HPLC Analysis->Avoid Methylating Agents

References

Comparative Profile: Territrem C vs. Arisugacin A

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental data for these two natural AChE inhibitors.

Feature Territrem C Arisugacin A
Producer Microorganism Aspergillus terreus [1] Penicillium sp. FO-4259 [2]
Chemical Class Meroterpenoid [2] Meroterpenoid [2]
Reported IC₅₀ Value 15 nM (1.5 x 10⁻⁸ M) [1] 1.0 nM [2]
Inhibition Mechanism Specific, Irreversible [1] Information missing from search results
Selectivity for AChE vs. BuChE >1,000-fold selective for AChE over BuChE (no inhibition of BuChE at 100 µM) [1] [2] >2,000-fold selective for AChE over BuChE [2]

Detailed Experimental Data and Methodologies

For researchers to critically evaluate these compounds, understanding the experimental context is crucial.

Experimental Protocols from Key Studies

The foundational data for both compounds were generated using established biochemical assays.

  • AChE Inhibition Assay (Modified Ellman's Method) This is the most commonly cited method for determining IC₅₀ values, such as those for Arisugacins [3]. The principle involves:

    • AChE hydrolyzes the substrate acetylthiocholine to thiocholine.
    • Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), known as Ellman's reagent, to produce 2-nitro-5-thiobenzoate.
    • This yellow anion is measured by its absorbance at 412 nm. The presence of an inhibitor reduces the rate of this reaction, leading to lower absorbance [3].
    • The IC₅₀ is calculated by testing various inhibitor concentrations and determining the concentration that reduces enzyme activity by 50%.
  • Irreversibility Assay for Territrems The mechanism of Territrem B (and by structural analogy, this compound) was determined through additional experiments [1]:

    • The enzyme is pre-incubated with the inhibitor.
    • The mixture is then subjected to extensive dialysis or extreme dilution to remove any unbound or reversibly bound inhibitor.
    • If the enzyme activity is not restored after this process, it indicates irreversible inhibition. This is a key distinction from reversible inhibitors like the Arisugacins [1].
Experimental Workflow for AChE Inhibitor Screening

The following diagram illustrates a generalized workflow for discovering and characterizing microbial AChE inhibitors, based on the methodologies used in the provided studies.

cluster_1 Primary Screening Assay (Ellman's Method) start Start: Microbial Fermentation iso Compound Isolation and Purification start->iso screen Primary AChE Screening (Modified Ellman's Method) iso->screen char Inhibitor Characterization screen->char A AChE + Test Compound screen->A mech Mechanism of Action Studies char->mech spec Selectivity Screening (e.g., against BuChE) char->spec B Add Substrate (Acetylthiocholine) and DTNB Reagent A->B C Measure Absorbance at 412nm B->C D Calculate % Inhibition and IC₅₀ C->D

Key Insights for Researchers

  • Irreversible vs. Reversible Inhibition: this compound's irreversible mechanism offers a different pharmacological profile and potential for long-lasting effects, which could be advantageous for specific applications but may also raise safety concerns [1]. Arisugacin A is presumed to be a reversible inhibitor, though the exact mechanism is not explicitly stated in the search results.
  • High Selectivity: Both compounds exhibit exceptional selectivity for AChE over butyrylcholinesterase (BuChE). This is a desirable property for reducing off-target effects in neurological applications [2].
  • Natural Product Scaffolds: As meroterpenoids from fungi, both provide complex chemical structures that serve as excellent starting points for medicinal chemistry optimization and structure-activity relationship (SAR) studies [4] [2].

References

Comparative Potency of Acetylcholinesterase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental half-maximal inhibitory concentration (IC₅₀) values for various AChE inhibitors, with lower values indicating greater potency.

Compound Name Source / Type IC₅₀ Value Test System Key Characteristics
Territrem C [1] Fungal metabolite (Aspergillus terreus) 1.5 x 10⁻⁸ M (15 nM) Electrophorus electric eel AChE Naturally occurring, specific, irreversible inhibitor [1].
Territrem B [1] Fungal metabolite (Aspergillus terreus) 1.9 x 10⁻⁸ M (19 nM) Electrophorus electric eel AChE Potent, irreversible inhibitor with a non-covalent binding mechanism [2] [1].
Territrem A [1] Fungal metabolite (Aspergillus terreus) 2.4 x 10⁻⁸ M (24 nM) Electrophorus electric eel AChE Similar irreversible inhibition profile as other territrems [1].
Arisugacin A [3] Fungal metabolite (Penicillium sp.) ~0.025 µM (25 nM)* Not Specified Potent inhibitor from a different fungal genus.
Arisugacin B [3] Fungal metabolite (Penicillium sp.) ~0.015 µM (15 nM)* Not Specified Similar potency to Arisugacin A.
Arisugacin C [3] Fungal metabolite (Penicillium sp.) 2.5 µM Not Specified Significantly less potent than Arisugacins A and B.
Arisugacin D [3] Fungal metabolite (Penicillium sp.) 3.5 µM Not Specified Significantly less potent than Arisugacins A and B.
Spirotterreusnoids A-F [4] Fungal Meroterpenoids (Aspergillus terreus) 22.18 - 32.51 µM In vitro assay Also exhibit BACE1 inhibitory activity (5.86 - 27.16 µM) [4].

Note: IC₅₀ values for Arisugacin A and B were approximated from a graph in the source material [3].

Key Experimental Findings and Methodologies

Unique Mechanism of Territrems

  • Irreversible Inhibition: Unlike many reversible inhibitors, territrems (particularly Territrem B) inhibit AChE irreversibly [1]. Enzyme activity does not recover after dialysis or dilution [1].
  • Non-covalent Binding: This irreversibility arises from a highly selective, non-covalent binding mechanism. The inhibitor molecule gets physically trapped in the enzyme's active-site gorge, blocking its function without forming a permanent chemical bond. This is distinct from covalent irreversible inhibitors like diisopropylfluorophosphate [2].
  • Specificity: Territrems are highly specific for AChE and show no inhibitory effect on the related enzyme butyrylcholinesterase (BtChE) [1]. Binding of radiolabeled Territrem B to AChE, but not BtChE, has been experimentally demonstrated [1].

Modern High-Throughput Screening (HTS) Context Current research uses standardized HTS assays to efficiently identify new AChE inhibitors [5]. These protocols typically involve:

  • Enzyme Source: Using human recombinant AChE or cell-based models like human neuroblastoma (SH-SY5Y) cells [5].
  • Detection Methods: Measuring enzyme activity via fluorescence or colorimetric detection. A common assay monitors the conversion of a substrate (e.g., acetylthiocholine) in the presence of a chromogen (e.g., DTNB), which produces a color change measurable with a spectrophotometer [5].
  • Metabolic Activation: Some assays incorporate human liver microsomes to detect compounds that require metabolic conversion to become active inhibitors [5] [6].

AChE Inhibition in Neurodegenerative Disease Research

The following diagram illustrates the role of AChE inhibition and other key enzyme targets in the context of Alzheimer's disease research, as discussed in the search results [7] [4].

AD Alzheimer's Disease (AD) Pathogenesis Mechanisms Key Pathogenic Mechanisms AD->Mechanisms EnzymeTargets Key Enzyme Targets for Inhibition AD->EnzymeTargets AmyloidPlaques Amyloid-β (Aβ) Plaques Mechanisms->AmyloidPlaques NeurofibrillaryTangles Neurofibrillary Tangles (Tau protein) Mechanisms->NeurofibrillaryTangles OxidativeStress Oxidative Stress Mechanisms->OxidativeStress CholinergicDysfunction Cholinergic Dysfunction Mechanisms->CholinergicDysfunction AChE Acetylcholinesterase (AChE) EnzymeTargets->AChE BACE1 β-secretase (BACE1) EnzymeTargets->BACE1 GSK3B Glycogen Synthase Kinase-3β (GSK-3β) EnzymeTargets->GSK3B MAO Monoamine Oxidase (MAO) EnzymeTargets->MAO AChE_Effect Increases acetylcholine levels in synapse AChE->AChE_Effect  Inhibited by  Territrems, Arisugacins BACE1_Effect Reduces production of amyloidogenic Aβ BACE1->BACE1_Effect  Inhibited by  Asperterpenes GSK3B_Effect Abnormal tau protein phosphorylation GSK3B->GSK3B_Effect  Inhibition reduces MAO_Effect Oxidative stress and neurotransmitter breakdown MAO->MAO_Effect  Inhibition reduces

Research Implications and Future Directions

  • This compound's high potency and unique irreversible mechanism make it a valuable tool for studying AChE structure and function [2] [1].
  • Current drug discovery trends are shifting towards multi-target agents. Fungal meroterpenoids like asperterpenes and spiroterreusnoids that can inhibit both AChE and BACE1 are of significant interest [4].
  • Modern research employs in silico methods—pharmacophore-based virtual screening and molecular docking—to efficiently identify novel AChE inhibitors before synthesis and bioassay [8].

References

Methodologies for AChE Inhibitor Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental and computational approaches used in AChE inhibitor research from the search results.

Method Category Specific Technique Application & Purpose Key Output Metrics
Computational Simulation [1] Umbrella Sampling (US) / Potential of Mean Force (PMF) Calculates absolute binding free energy; estimates ligand-protein affinity [1]. Binding free energy (kcal/mol), RMSE (precision ~0.98 kcal/mol) [1]
Computational Screening [2] Molecular Docking, Molecular Dynamics (MD) Simulations (100 ns), MMPBSA Analysis Screens compound libraries, evaluates binding pose stability, and calculates binding free energy [2]. Binding affinity (kcal/mol), Ligand efficiency, Stability (RMSD)
Computational Analysis [2] Density Functional Theory (DFT) Assesses electronic properties and chemical reactivity of molecules [2]. HOMO-LUMO gap, Electron density, Molecular orbital distribution
Biophysical Characterization [3] [4] Surface Plasmon Resonance (SPR) Measures binding affinity and kinetics in real-time without labels [3]. Equilibrium dissociation constant (KD), Association/dissociation rates
Enzymatic Activity Assay [3] [4] Ellman's Method (Spectrophotometric) Determines inhibitor efficacy by measuring AChE activity inhibition [3]. IC50 (concentration for 50% inhibition), % Inhibition

Workflow for In-Silico Compound Identification

For a visual summary of how these computational methods are integrated in modern drug discovery, the following diagram outlines a typical workflow for identifying potential AChE inhibitors, as described in the research [2] [5].

G Start Start: Library Creation VS Virtual Screening Start->VS DL Drug-Likeness & ADMET VS->DL DFT DFT Analysis DL->DFT MD MD Simulations & MMPBSA DFT->MD End Experimental Validation MD->End

This workflow starts with creating a compound library, often based on structural similarity to known drugs or natural products [2]. Promising candidates then undergo sequential computational evaluations:

  • Virtual Screening: Molecular docking prioritizes compounds that fit well into the AChE binding site [2].
  • Drug-Likeness & ADMET Filtering: Assesses pharmacokinetics and safety profiles [2].
  • DFT Analysis: Uses quantum mechanics to understand electronic properties and reactivity [2].
  • MD Simulations & Binding Free Energy Calculation: Models the physical movements of atoms over time to assess complex stability and precisely calculate binding affinity [2].

How to Proceed with Territrem C Research

Since specific data on this compound is unavailable in the search results, I suggest these steps for your investigation:

  • Consult Specialized Databases: Search chemical and pharmacological databases (like ChEMBL or PubChem) for "this compound" to find any existing biochemical data.
  • Explore Computational Studies: If this compound's chemical structure is known, you can use the molecular docking and molecular dynamics (MD) simulation protocols outlined in the search results to model its interaction with AChE and predict its binding affinity [2].
  • Consider Experimental Validation: The Surface Plasmon Resonance (SPR) and Ellman's assay methodologies described can be used to experimentally determine this compound's binding kinetics and inhibitory potency if you have access to the compound and laboratory resources [3] [4].

References

Chemical Structure and Basic Activity of Territrem C

Author: Smolecule Technical Support Team. Date: February 2026

Territrem C is a tremorgenic mycotoxin isolated from the fungus Aspergillus terreus [1] [2]. Its core structure is a meroterpenoid, a hybrid of a terpene unit and a non-terpene moiety.

  • Molecular Formula: C₂₈H₃₂O₉ [1] [2]
  • Molecular Weight: 512.6 g/mol [2]
  • Key Structural Feature: The primary structural difference between this compound and the closely related territrem B lies in their phenyl moieties. This compound has a 4-hydroxy-3,5-dimethoxyphenyl group, whereas territrem B has a 3,4,5-trimethoxyphenyl group [1]. It was demonstrated that territrem B can be obtained by methylating this compound [1].

The compound is a potent inhibitor of acetylcholinesterase (AChE) and is believed to act at the presynaptic site of motor nerves, potentiating the release of acetylcholine [2].

Comparative Data: Territrems A, B, and C

The table below summarizes the key physicochemical and biological properties of Territrems A, B, and C based on the available historical data. Please note that the experimental data for acute toxicity is based on intraperitoneal injection in mice.

Property Territrem A Territrem B This compound
Core Structure Meroterpenoid Meroterpenoid Meroterpenoid
Phenyl Moisty Information not available in search results 3,4,5-Trimethoxyphenyl [1] 4-hydroxy-3,5-dimethoxyphenyl [1]
Molecular Weight Information not available in search results C₂₉H₃₄O₉ [1] 512.6 g/mol [2]
Acute Toxicity (Mouse, ip) Information not available in search results Information not available in search results Lower median effective dose than Territrems A or B [2]
AChE Inhibition Potent inhibitor [3] Potent, irreversible non-covalent inhibitor [4] Potent inhibitor [2]

Key Experimental Protocols

The search results refer to several classic experimental methods used to establish the properties of these compounds:

  • Isolation and Purification: this compound was isolated from the chloroform extract of rice cultures of Aspergillus terreus 23-1. The mixture of territrems was typically separated using silica gel column chromatography with solvents like benzene-ethyl acetate [3] [1].
  • Structural Elucidation: The structure of this compound was determined through spectral evidence and chemical reactions. The key difference from territrem B was confirmed by methylating this compound with dimethyl sulfate to produce territrem B [1].
  • Acute Toxicity Testing: The tremorgenic activity was tested by intraperitoneal injection in mice. The onset of tremors, particularly in the hind limbs, was observed within 10 minutes [3] [2].
  • Acetylcholinesterase (AChE) Inhibition Assay: Inhibition was tested using eel acetylcholinesterase [2]. Further research on territrem B described it as a noncovalent yet irreversible inhibitor, a mechanism likely shared by this compound [4].

Neuroactive Meroterpenoids and AChE Inhibition Pathway

Recent reviews highlight that meroterpenoids from fungi, including territrems and the newer asperterpenes, are promising multi-target agents for neurodegenerative diseases due to activities like AChE inhibition [5]. The following diagram illustrates the general mechanism by which territrems and similar compounds affect nerve signaling.

G Node1 Nerve Signal Node2 Presynaptic Neuron Node1->Node2 Arrives Node3 Acetylcholine (ACh) Release Node2->Node3 Triggers Node4 Synaptic Cleft Node3->Node4 Into cleft Node7 ACh Breakdown Node4->Node7 ACh as substrate Node8 ACh Receptors Node4->Node8 ACh Binding Node5 Acetylcholinesterase (AChE) Node5->Node7 Catalyzes Node6 This compound Node6->Node5 Inhibits Node9 Postsynaptic Neuron (No Signal) Node7->Node9 Result Node10 Postsynaptic Neuron (Signal Transmitted) Node8->Node10 Activates Node11 Motor Response (e.g., Tremors) Node10->Node11 Causes

The search results indicate that the site of action for territrems is the motor nerve ending, and the integrity of this ending is necessary for inducing tremors [3]. The precise molecular interaction is suggested to be a noncovalent yet irreversible binding to AChE, as demonstrated for territrem B [4].

Future Research Directions

The available data is primarily from older, foundational studies. For a contemporary comparison guide, you may need to investigate these areas:

  • Detailed SAR Studies: The search results lack systematic studies varying this compound's structure and measuring the impact on potency and selectivity.
  • Comparison with Modern Analogs: Newer fungal meroterpenoids with AChE and BACE1 inhibitory activity have been identified (e.g., asperterpenes, terreusterpenes) [5]. A direct comparative analysis of their efficacy and mechanisms versus this compound was not found.
  • In Vivo Data in Disease Models: The acute toxicity data relates to tremor induction. Comprehensive data on their effects in animal models of Alzheimer's disease is not available in these results.

References

Understanding Dual Binding Site AChE Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Acetylcholinesterase (AChE) has a deep active-site gorge with two key regions [1]:

  • Catalytic Anionic Site (CAS): Located at the base, it contains the catalytic triad (H447, E334, S203 in human AChE) responsible for hydrolyzing acetylcholine [1].
  • Peripheral Anionic Site (PAS): Situated near the gorge entrance, it is rich in aromatic residues and plays a role in substrate guidance and allosteric regulation [1] [2].

Dual binding site inhibitors are molecules that bind simultaneously to both the CAS and PAS. This dual action can offer enhanced efficacy and potential disease-modifying effects in Alzheimer's disease, such as reducing amyloid plaque formation and synapse loss, which single-site inhibitors may not achieve [3].

Comparative Analysis of AChE Inhibitors

The table below summarizes key dual-binding-site inhibitors based on available data. Note that Territrem C-specific quantitative data is absent from the search results, so Territrem B is used as a reference for the territrem class.

Inhibitor Name Class / Type Binding Sites Affinity / IC₅₀ / Kᵢ Key Experimental Findings
Territrem B Natural Product (Meroterpenoid) Spans both CAS and PAS [1] Kᵢ = 1.7 nM [1] Irreversible inhibitor; causes protein backbone distortion at PAS [1].
C-35 6-Methyluracil Derivative Dual binding site [3] Data not specified Reversed synapse loss, reduced amyloid plaques, and showed disease-modifying effects in transgenic mice [3].
Donepezil Pharmaceutical (Clinically Used) Primarily CAS, with some PAS interaction [3] Data not specified Reversed synapse loss and restored memory in mice; effects were symptomatic and reversed upon withdrawal [3].
Dihydrotanshinone I (DHI) Natural Product (Diterpenoid) Selective for PAS only [1] Kᵢ = 0.6–0.8 μM [1] Binds selectively to the PAS, providing a template for blocking organophosphate entry [2].

Experimental Protocols for Validation

To characterize a dual-binding-site inhibitor like Territrem B, researchers typically employ the following key methodologies:

  • X-ray Crystallography: This technique is used to determine the high-resolution three-dimensional structure of a complex between recombinant human AChE and the inhibitor. It allows for precise assignment of binding sites and observation of conformational changes in the enzyme, such as the distortion in the protein backbone induced by Territrem B [1].
  • Inhibitor Competition Assays: This biochemical assay helps assign the binding site of an unknown inhibitor. The principle involves measuring AChE activity in the presence of both a known, site-specific inhibitor (e.g., a PAS-specific ligand like DHI) and the test compound. If the test compound competes for the same site, a change in the inhibition profile will be observed, providing evidence for binding site assignment [2].
  • Molecular Dynamics (MD) Simulations: This computational method assesses the stability and transient interactions of the inhibitor-enzyme complex over time. Simulations, often running for dozens to hundreds of nanoseconds, can reveal how flexible parts of the ligand interact with residues in the gorge, confirming dual-binding characteristics that might be transient in nature [3].
  • In Vivo Efficacy Studies: These experiments evaluate the therapeutic potential in animal models of Alzheimer's disease (e.g., transgenic mice expressing human mutant amyloid precursor protein). Parameters measured include synapse density in the brain, number of amyloid plaques, and performance in learning and memory tasks. A disease-modifying effect is indicated if benefits persist even after drug withdrawal [3].

Mechanism and Workflow Visualization

The following diagram illustrates the general mechanism of dual binding site inhibition and the primary experimental workflow used for validation, based on the studies of Territrem B and similar compounds.

G AChE Acetylcholinesterase (AChE) Gorge PAS Peripheral Anionic Site (PAS) AChE->PAS CAS Catalytic Anionic Site (CAS) AChE->CAS DualInhib Dual-Binding Inhibitor (e.g., Territrem B) DualInhib->PAS Binds DualInhib->CAS Binds ExpStart Start: Identify Inhibitor Crystal X-ray Crystallography ExpStart->Crystal CompAssay Competition Assay Crystal->CompAssay MDSim Molecular Dynamics CompAssay->MDSim InVivo In Vivo Studies MDSim->InVivo Results Confirm Dual Binding & Neuroprotective Effect InVivo->Results

Key Insights for Researchers

  • Territrem B as a High-Potency Template: The extremely high affinity (Kᵢ = 1.7 nM) and unique protein-backbone-distorting effect of Territrem B make it a valuable template for rational drug design, even if this compound data is currently lacking [1].
  • Beyond Symptomatic Relief: Evidence suggests that dual-binding-site inhibitors like C-35 may offer disease-modifying effects in Alzheimer's, as benefits persisted after drug withdrawal in animal models. This is a significant potential advantage over symptomatic treatments like donepezil [3].
  • Marine Fungi as a Source: Territrems are secondary metabolites of the marine fungus Aspergillus terreus [4] [1]. Genomic and metabolomic analyses of such fungi indicate a rich potential for discovering novel anti-Alzheimer's natural products [4].

References

Territrem C comparative molecular docking

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Docking Workflow and Protocols

The core of a comparative docking study lies in a rigorous and standardized workflow. The diagram below illustrates the general process from target preparation to final validation.

G Start Start Docking Study PrepTarget Target Protein Preparation Start->PrepTarget PrepLigand Ligand (e.g., Territrem C) Preparation Start->PrepLigand ConfigDock Docking Configuration & Search Space Setup PrepTarget->ConfigDock PrepLigand->ConfigDock RunDock Run Docking Simulation ConfigDock->RunDock Analyze Pose & Affinity Analysis RunDock->Analyze Validate Experimental Validation Analyze->Validate End Report Findings Validate->End

To ensure the reliability of your study, it's critical to follow detailed protocols for each step. The table below summarizes the purpose and key actions for the main experimental phases.

Experimental Stage Primary Objective Key Actions & Considerations
Target Preparation [1] To generate a accurate, ready-to-dock 3D structure of the target protein. Remove water molecules and original co-crystallized ligands; add hydrogen atoms; correct bond orders and missing residues; minimize complex energy using a force field like CHARMM [1].
Ligand Preparation [1] To generate accurate, low-energy 3D conformations of this compound and comparator compounds. Prepare 2D/3D structures; assign proper bond orders and formal charges; generate possible tautomers and protonation states at biological pH [1].
Defining Search Space [2] To identify the optimal region on the target protein for docking simulations. Use a known active site from a co-crystallized structure. For a blind search, use binding site prediction tools. The optimal docking box size is approximately 2.9 times the ligand's radius of gyration (Rg) for AutoDock Vina [2].
Pose & Affinity Analysis To evaluate and rank the predicted protein-ligand interactions. Analyze binding poses (orientation/conformation); calculate docking scores (predicted binding affinity); identify key molecular interactions like hydrogen bonds and hydrophobic contacts [3] [4].

Data Resources and Validation Strategies

A robust docking study requires high-quality input data and validation against experimental results.

Resource / Strategy Description Utility for this compound Study
LSD Database [5] A public database (lsd.docking.org) containing docking scores, poses, and experimental results for over 6.3 billion molecules across 11 targets. Provides a massive benchmarking set to validate docking protocols and train machine-learning models to improve predictions.
Experimental Validation [6] [7] Using biochemical assays (e.g., IC50 measurement) to confirm computational predictions. Essential for validating this compound's predicted activity. Compounds can be tested for inhibitory activity (e.g., against Acetylcholinesterase) and the results compared with docking scores [6] [7].
Virtual Screening Workflow [1] An integrated computational pipeline combining pharmacophore modeling, molecular docking, and molecular dynamics. A proven framework for identifying and prioritizing potential inhibitors. Can be adapted to systematically compare this compound against a library of other compounds.

Validation is a critical final step. The workflow below outlines how computational results can be confirmed through experimental methods.

G CompModel Computational Model (e.g., Top Docking Pose) Bioassay In Vitro Bioassay (e.g., IC50 Measurement) CompModel->Bioassay  Generate Hypothesis DataCompare Data Correlation Analysis Bioassay->DataCompare  Experimental Data DataCompare->CompModel Poor Correlation Validated Validated Complex DataCompare->Validated Strong Correlation

Recommendations for Your this compound Study

To conduct a high-quality comparative docking study for this compound, I suggest the following steps:

  • Identify a Relevant Biological Target: Territrem B, a closely related analog, is a known acetylcholinesterase (AChE) inhibitor. Docking this compound against AChE and comparing it to Territrem B, donepezil, and galantamine would be a scientifically sound and valuable comparison [6] [7].
  • Leverage Public Data: Use the LSD database [5] to benchmark your docking setup against targets with known experimental outcomes, increasing the credibility of your protocol before applying it to this compound.
  • Incorporate Advanced Simulations: For a more rigorous analysis, follow the example of recent studies [1] by using top docking poses as starting points for Molecular Dynamics (MD) simulations. This can assess the stability of the predicted complex and provide more accurate binding free energy calculations (e.g., via MM/PBSA).

References

×

XLogP3

2.5

Wikipedia

Territrem C

Dates

Last modified: 02-18-2024

Explore Compound Types